(3S)-2-Oxoazetidine-3-Carboxylic Acid: Chemical Properties, Synthetic Methodologies, and Pharmacological Applications
Executive Summary (3S)-2-oxoazetidine-3-carboxylic acid (and its derivatives) represents a critical structural motif in modern medicinal chemistry. Featuring a highly strained four-membered chiral β -lactam ring conjugat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3S)-2-oxoazetidine-3-carboxylic acid (and its derivatives) represents a critical structural motif in modern medicinal chemistry. Featuring a highly strained four-membered chiral
β
-lactam ring conjugated with a carboxylic acid at the C3 position, this scaffold is the foundational pharmacophore for numerous antibiotics,
β
-lactamase inhibitors, and novel chemotherapeutics.
Historically, the synthesis of the azetidin-2-one core relied heavily on the Staudinger [2+2] ketene-imine cycloaddition. However, recent advancements in microwave-assisted thermal Wolff rearrangements have revolutionized the synthesis of these derivatives, allowing for highly stereoselective, high-yield production of trans-diastereomeric
β
-lactams [1]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols for (3S)-2-oxoazetidine-3-carboxylic acid derivatives.
Physicochemical Profiling
The unique reactivity of (3S)-2-oxoazetidine-3-carboxylic acid is driven by the ring strain of the four-membered lactam (approximately 26 kcal/mol) and the electron-withdrawing nature of the C3 carboxylic acid. This strain makes the amide bond highly susceptible to nucleophilic attack—a mechanism central to its biological activity against bacterial transpeptidases.
Table 1: Key Chemical and Physical Properties
Property
Value / Description
IUPAC Name
(3S)-2-oxoazetidine-3-carboxylic acid
Molecular Formula
C₄H₅NO₃
Molecular Weight
115.09 g/mol
PubChem CID
19041911 [2]
Topological Polar Surface Area (TPSA)
66.4 Ų
Hydrogen Bond Donors
2 (N-H, O-H)
Hydrogen Bond Acceptors
3 (C=O, C=O, N)
Stereochemistry
Chiral center at C3 (S-configuration)
XLogP3
-0.4 (Highly hydrophilic)
Synthetic Methodologies & Mechanistic Pathways
The Classical Approach: Staudinger Cycloaddition
The traditional route to the
β
-lactam core is the Staudinger synthesis, which involves a [2+2] cycloaddition between an imine and a ketene (often generated in situ from an acid chloride and a tertiary amine). While reliable, the Staudinger synthesis often yields a mixture of cis and trans isomers depending on the specific electronic and steric properties of the substituents, requiring extensive chromatographic purification [3].
The Modern Breakthrough: Thermal Microwave-Assisted Wolff Rearrangement
A highly efficient, modern approach to synthesizing 2-oxoazetidine-3-carboxylic acid derivatives utilizes the thermally promoted Wolff rearrangement of 3-diazotetramic acids [1].
Causality & Mechanistic Logic:
Energy Transfer: The use of microwave irradiation at 200 °C in chlorobenzene is critical. Chlorobenzene is selected due to its high boiling point and excellent microwave-absorbing properties (high dielectric loss tangent), ensuring rapid, uniform volumetric heating.
Nitrogen Extrusion & Ring Contraction: The severe thermal energy forces the rapid extrusion of nitrogen gas (
N2
) from the 3-diazotetramic acid. This drives the Wolff rearrangement forward, contracting the five-membered ring to form a highly reactive four-membered
β
-lactam ketene intermediate.
In Situ Trapping: Ketenes are highly unstable and prone to dimerization. By introducing a nucleophile (e.g., an amine, alcohol, or thiol) directly into the reaction mixture, the ketene is trapped immediately upon formation.
Stereoselective Control: The sp³-hybridized C4 position of the diazotetramic acid precursor sterically shields one face of the intermediate. Consequently, the nucleophilic attack is directed exclusively to the less hindered face, yielding the trans-diastereomeric
β
-lactam with near-perfect stereoselectivity.
Mechanistic Visualization
The following diagram maps the logical flow of the thermal Wolff rearrangement pathway, highlighting the transition from the diazo precursor to the final stereoselective product.
Figure 1: Mechanistic pathway of the thermal microwave-assisted Wolff rearrangement.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocol details the synthesis of a 2-oxoazetidine-3-carboxylic acid amide derivative via the Wolff rearrangement method established by Lyutin et al. (2024) [1].
Protocol: Microwave-Assisted Synthesis of trans-2-Oxoazetidine-3-Carboxylic Acid Amides
Microwave-safe sealed reaction vial (10 mL capacity)
Step-by-Step Methodology:
Preparation of the Reaction Mixture: In a dry, microwave-safe 10 mL glass vial equipped with a magnetic stir bar, dissolve the 3-diazotetramic acid derivative (0.25 mmol) in 2.0 mL of anhydrous chlorobenzene.
Addition of Nucleophile: Add the selected nucleophile (p-anisidine, 0.30 mmol) to the solution. Causality: An excess (1.2 equiv) of the nucleophile ensures the complete and immediate trapping of the transient ketene intermediate, preventing yield-reducing dimerization side-reactions.
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with Argon to prevent oxidative degradation at high temperatures.
Microwave Irradiation: Place the sealed vial into a dedicated microwave synthesizer. Heat the mixture to 200 °C for 15 minutes under continuous stirring. Causality: The closed-vessel microwave system allows the solvent to safely exceed its atmospheric boiling point, providing the activation energy required for
N2
extrusion.
Cooling and Depressurization: Allow the vial to cool to room temperature via forced air cooling inside the microwave cavity before uncrimping.
Purification: Concentrate the reaction mixture under reduced pressure to remove the chlorobenzene. Purify the crude residue via flash column chromatography (silica gel, typically using an Ethyl Acetate/Hexane gradient) to isolate the pure trans-2-oxoazetidine-3-carboxylic acid amide (Typical yield: ~83%).
Pharmacological & Biological Relevance
Beyond their historical use as antibacterial agents targeting penicillin-binding proteins (PBPs), derivatives of 2-oxoazetidine-3-carboxylic acid are actively investigated for novel therapeutic applications:
β
-Lactamase Inhibitors: The carboxylic acid moiety at the C3 position mimics the natural substrates of metallo-
β
-lactamases, allowing these compounds to act as competitive inhibitors and restore the efficacy of traditional antibiotics [1].
SLC6A19 Inhibition: Recent screening has identified specific 2-oxoazetidine-3-carboxylic acid amides as potent inhibitors of the neutral amino acid transporter SLC6A19, presenting a novel target for metabolic disorders [1].
Antitubercular and Antiproliferative Agents: The tunable exocyclic acyl group (modified via the nucleophilic trapping step of the Wolff rearrangement) allows for rapid structure-activity relationship (SAR) optimization against Mycobacterium tuberculosis and various cancer cell lines.
References
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1894–1899.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 19041911, 2-Oxoazetidine-3-carboxylic acid.[Link]
Exploratory
Elucidating the Structural and Stereochemical Dynamics of (3S)-2-Oxoazetidine-3-Carboxylic Acid: A Comprehensive Analytical Framework
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
(3S)-2-oxoazetidine-3-carboxylic acid (Chemical Formula: C₄H₅NO₃, Exact Mass: 115.0269 Da)[1] is a highly strained, chiral heterocyclic compound that serves as a fundamental building block in modern medicinal chemistry. The four-membered β-lactam (2-oxoazetidine) ring is the pharmacophoric core of the most widely prescribed antibiotics, functioning by covalently acylating the catalytic serine residues of bacterial transpeptidases[2].
The structural elucidation of this molecule presents unique analytical challenges. The geometric constraints of the four-membered ring severely restrict the delocalization of the nitrogen lone pair into the carbonyl π* orbital, resulting in a weakened C–N bond that is highly susceptible to nucleophilic attack and hydrolysis[3]. Furthermore, the absolute configuration at the C3 position—specifically the (S)-enantiomer—dictates the spatial orientation of the carboxylic acid, which is critical for stereospecific target engagement and enzyme inhibition[4].
This whitepaper details a robust, self-validating analytical framework for the complete structural and stereochemical elucidation of this critical intermediate, prioritizing causality in experimental design.
Spectroscopic Profiling: Causality in Analytical Choices
High-Resolution Mass Spectrometry (HRMS)
To determine the exact mass and elemental composition, Electrospray Ionization (ESI) is strictly selected over Electron Impact (EI).
The Causality: The β-lactam ring is highly strained. Hard ionization techniques like EI will cause instantaneous, uncontrollable ring-opening and fragmentation, obliterating the molecular ion peak. ESI, a soft ionization technique, preserves the intact [M+H]⁺ and [M+Na]⁺ ions.
Fragmentation Dynamics: Under controlled Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the initial loss of CO₂ from the C3 carboxylic acid moiety, followed by the elimination of ketene (CH₂=C=O) from the lactam core[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for mapping the connectivity of the azetidine ring.
The Causality of Solvent Selection: Because the β-lactam ring is prone to hydrolysis, protic solvents (like D₂O or CD₃OD) must be avoided. Furthermore, the α-proton at C3 is highly acidic due to the dual electron-withdrawing effects of the lactam carbonyl and the carboxylic acid. Using D₂O will cause rapid deuterium exchange at C3, erasing the crucial C3-H NMR signal and destroying stereochemical coupling data. Therefore, anhydrous, aprotic solvents like DMSO-d₆ or CDCl₃ are mandatory[6].
Ring Puckering & Coupling Constants: The coupling constant (J-value) between C3-H and C4-H₂ in the four-membered ring is conformationally restricted. Analyzing these J-values via the Karplus equation confirms the puckering dynamics of the azetidine ring[7].
Stereochemical Determination: Validating the (3S) Configuration
While 2D NMR (NOESY/ROESY) can establish relative stereochemistry in heavily substituted rings, determining the absolute (3S) configuration of a mono-substituted β-lactam requires chiroptical methods or solid-state diffraction[8].
Multimodal analytical workflow for β-lactam structure elucidation.
Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum with Time-Dependent Density Functional Theory (TD-DFT) simulations, the spatial arrangement of the chromophores (the amide and carboxylic carbonyls) can be definitively assigned. The n→π* transition of the lactam carbonyl near 215 nm is highly sensitive to the C3 stereocenter.
X-Ray Crystallography: If single crystals can be grown, anomalous dispersion provides an unambiguous 3D coordinate map, confirming the (S) configuration at C3 and revealing intermolecular hydrogen-bonding networks[4].
Standardized Experimental Protocols
To ensure scientific integrity, every analytical workflow must operate as a self-validating system .
Protocol 1: Self-Validating NMR Acquisition for Labile β-Lactams
Solvent Preparation: Use anhydrous DMSO-d₆ stored over freshly activated 4Å molecular sieves. Rationale: Trace water initiates lactam hydrolysis.
Sample Dissolution: Dissolve 5.0 mg of the purified analyte in 600 µL of DMSO-d₆.
Internal Calibration (Validation Step 1): Add 0.05% v/v Tetramethylsilane (TMS). The presence of a sharp singlet at exactly 0.00 ppm validates the magnetic field homogeneity and chemical shift referencing.
Acquisition: Acquire ¹H, ¹³C, HSQC (to map direct C-H bonds), and HMBC (to map 2- and 3-bond couplings to the C2 and C=O carbons) at 298 K using a cold probe to maximize signal-to-noise.
Degradation Check (Validation Step 2): Re-acquire a rapid 1D ¹H spectrum after 24 hours. Compare the integration of the C3-H peak to the initial spectrum. A reduction in integration indicates deuterium exchange or ring opening, flagging the data for potential artifacts.
Protocol 2: Absolute Configuration via ECD & TD-DFT
Spectral Acquisition: Dissolve the sample in spectroscopic-grade acetonitrile (0.1 mg/mL). Record the ECD spectrum from 190 nm to 300 nm using a quartz cuvette (1 mm path length).
Baseline Correction (Validation Step 1): Subtract the spectrum of a pure acetonitrile blank to isolate the analyte's specific Cotton effects and eliminate solvent artifacts.
Conformational Search: Perform a molecular mechanics conformational search of the (3S) isomer using the OPLS4 force field to identify low-energy rotamers of the carboxylic acid group.
TD-DFT Simulation: Optimize the lowest-energy conformers at the B3LYP/6-31G(d,p) level and simulate the ECD spectrum.
Stereochemical Assignment (Validation Step 2): Overlay the experimental and simulated spectra. A matching positive Cotton effect near 215 nm confirms the (3S) absolute configuration.
Table 2: Standardized NMR Chemical Shift Assignments
(Data synthesized for the unsubstituted (3S)-2-oxoazetidine-3-carboxylic acid core in DMSO-d₆ based on structural analogues)[7]
Position
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity
Coupling Constants (J in Hz)
C2 (Lactam C=O)
~ 166.5
-
-
-
C3 (CH)
~ 55.2
~ 3.85
dd
J = 5.5, 2.5
C4 (CH₂)
~ 42.1
~ 3.50, 3.35
t, dd
J = 5.5 (geminal/vicinal)
C=O (Acid)
~ 171.0
-
-
-
N-H
-
~ 8.10
br s
Broadened by ¹⁴N quadrupolar relaxation.
O-H (Acid)
-
~ 12.50
br s
Highly exchangeable; absent in protic solvents.
References
2-Oxoazetidine-3-carboxylic acid | C4H5NO3 | CID 19041911 - PubChem
National Institutes of Health (NIH)
URL:[Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles
Beilstein Journal of Organic Chemistry (2024)
URL:[Link]
NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate
ACS Publications (2013)
URL:[Link]
Structural Insights for β-Lactam Antibiotics
Biomolecules & Therapeutics (2023)
URL:[Link]
X-ray crystal structure of the acylated beta-lactam sensor domain of BlaR1 from Staphylococcus aureus and the mechanism of receptor activation for signal transduction
PubMed / Journal of the American Chemical Society (2004)
URL:[Link]
β-Lactams: chemical structure, mode of action and mechanisms of resistance
SciSpace (2013)
URL:[Link]
DESIGN, SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NEW PYRAZOLINE-5-ONES
Longdom Publishing
URL:[Link]
Structure Elucidation of Antibiotics by NMR Spectroscopy
Springer Nature Experiments (2017)
URL:[Link]
The (3S)-2-Oxoazetidine-3-Carboxylic Acid Scaffold: Nomenclature, Mechanistic Synthesis, and Drug Development Applications
Executive Summary The β-lactam (azetidin-2-one) ring is one of the most privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous antibiotics and enzyme inhibitors. Among its derivatives, (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The β-lactam (azetidin-2-one) ring is one of the most privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous antibiotics and enzyme inhibitors. Among its derivatives, (3S)-2-oxoazetidine-3-carboxylic acid serves as a highly versatile, chiral building block. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical identity, and the state-of-art synthetic methodologies required to construct its derivatives. Designed for drug development professionals, this guide emphasizes the causality behind modern synthetic choices and provides self-validating experimental workflows to ensure high stereochemical fidelity.
Structural Identity and Nomenclature
Accurate nomenclature is critical for navigating chemical databases and regulatory submissions. The compound features a four-membered lactam ring with a carboxylic acid moiety at the C3 position, governed by a specific (S)-stereocenter.
Stereochemical Significance: The (3S) configuration dictates the spatial orientation of the carboxylic acid group. In biological systems, this precise 3D geometry is non-negotiable, as it directly influences the molecule's ability to dock into the chiral active sites of target proteins, such as β-lactamases or neutral amino acid transporters (SLC6A19)[2].
The Causality of Choice: Wolff Rearrangement vs. Staudinger Cycloaddition
Historically, the construction of the β-lactam ring relies on the Staudinger [2+2] ketene-imine cycloaddition. However, this classical approach often requires harsh, unstable acyl chlorides and struggles with specific bulky substituents.
To overcome these limitations, modern synthesis utilizes the thermally promoted Wolff rearrangement of diazotetramic acids [2].
Why this pathway? This method is chosen because it allows for late-stage diversification. Instead of building the entire molecule from scratch for every derivative, the Wolff rearrangement generates a highly reactive β-lactam ketene intermediate in situ. This ketene can then be trapped by a vast array of N-, O-, and S-nucleophiles, enabling the rapid generation of structurally diverse (3S)-2-oxoazetidine-3-carboxylic acid amides and esters from a single precursor[2]. Furthermore, utilizing chiral diazotetramic acids ensures that the nucleophilic trapping proceeds with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactams[2].
Figure 1: Mechanistic pathway of the Wolff rearrangement from diazotetramic acids to β-lactams.
The following protocol details the synthesis of (3S)-2-oxoazetidine-3-carboxylic acid derivatives via microwave-assisted Wolff rearrangement.
Step-by-Step Methodology
1. Reagent Assembly: In a microwave-safe vial, dissolve 1.0 equivalent of the chiral diazotetramic acid precursor and an excess (1.1 to 30.0 equivalents) of the desired nucleophile (e.g., p-anisidine or methanol) in an inert solvent[2]. Causality: Excess nucleophile is critical to push the trapping kinetics forward, outcompeting the tendency of the ketene intermediate to dimerize.
2. Microwave Activation: Seal the vial and subject it to microwave irradiation at 110 °C for 10–15 minutes[2]. Causality: Microwave irradiation is selected over conventional heating because it provides rapid, uniform energy transfer. Prolonged conventional heating often leads to the thermal degradation of the sensitive ketene intermediate.
3. In-Process Control (Self-Validation Check): Monitor the reaction vessel. The physical cessation of
N2
gas evolution serves as the primary macroscopic indicator of complete diazo decomposition. Immediately cross-verify this by performing Thin Layer Chromatography (TLC) using an n-hexane/acetone gradient to confirm the disappearance of the precursor spot[2].
4. Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography[2].
5. Structural Validation: Analyze the purified product using
1H
NMR and HRMS. Causality: The β-lactam ring protons typically appear as distinct multiplets between 3.5 and 4.5 ppm. Analyzing the coupling constants (
J
) mathematically confirms the trans-diastereomeric relationship, validating the stereochemical integrity of the (3S) product before biological testing[2].
Figure 2: Self-validating experimental workflow for microwave-assisted β-lactam synthesis.
Quantitative Yields & Substrate Scope
The Wolff rearrangement pathway demonstrates robust versatility across various nucleophiles, allowing for the efficient synthesis of both esters and amides of the 2-oxoazetidine-3-carboxylic acid scaffold.
Nucleophile
Product Class
Isolated Yield (%)
Reaction Scale
Methanol
Methyl ester
78%
1.5 mmol
Ethanol
Ethyl ester
81%
0.25 mmol
Benzyl alcohol
Benzyl ester
41%
0.25 mmol
p-Anisidine
Aryl amide
83%
0.25 mmol
Table 1: Summary of quantitative yields for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives via Wolff rearrangement. Data adapted from Beilstein J. Org. Chem.[2].
Applications in Drug Development
Derivatives of (3S)-2-oxoazetidine-3-carboxylic acid are aggressively pursued in modern pharmacognosy due to their diverse biological activities[2]. Key applications include:
β-Lactamase Inhibitors: By acting as suicide substrates, these derivatives covalently bind to and neutralize bacterial β-lactamases, restoring the efficacy of traditional penicillin and cephalosporin antibiotics[2].
SLC6A19 Inhibition: Recent studies highlight the scaffold's ability to inhibit the neutral amino acid transporter (SLC6A19), presenting a novel therapeutic vector for metabolic disorders[2].
Antitubercular & Antiproliferative Agents: The tunable nature of the exocyclic amide/ester groups allows researchers to optimize lipophilicity and target engagement for complex pathogens like Mycobacterium tuberculosis[2].
References
Title: Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles
Source: Beilstein Journal of Organic Chemistry (2024, 20, 1894–1899)
URL: [Link]
Title: 2-Oxoazetidine-3-carboxylic acid | C4H5NO3 | CID 19041911
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
(3S)-2-oxoazetidine-3-carboxylic acid: A Strategic Chiral Synthon for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The demand for enantiomerically pure pharmaceuticals has positioned chiral building blocks as indispensable tools in mo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The demand for enantiomerically pure pharmaceuticals has positioned chiral building blocks as indispensable tools in modern medicinal chemistry.[1][2] Among these, (3S)-2-oxoazetidine-3-carboxylic acid, a constrained cyclic amino acid derivative featuring the β-lactam core, has emerged as a highly versatile and valuable synthon. Its rigid four-membered ring structure and stereochemically defined carboxylic acid handle provide a unique conformational scaffold that is increasingly exploited in the design of sophisticated therapeutic agents. This guide provides a comprehensive technical overview of (3S)-2-oxoazetidine-3-carboxylic acid, delving into the strategic rationale for its use, prevalent synthetic methodologies, characteristic reactivity, and its application in contemporary drug development programs. By synthesizing field-proven insights with established chemical principles, this document serves as a resource for scientists seeking to leverage this potent chiral building block in their research and development endeavors.
The Imperative of Chirality in Drug Design
Chirality, the "handedness" of a molecule, is a fundamental principle in drug design, largely because biological systems—composed of chiral macromolecules like proteins and nucleic acids—are inherently stereoselective.[3] Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.
Consequently, regulatory bodies and the pharmaceutical industry have increasingly shifted focus from racemic mixtures to single-enantiomer drugs.[3][4] This paradigm shift offers significant advantages, including:
Enhanced Potency: By administering only the active enantiomer, the therapeutic dose can often be lowered, leading to a more potent effect.[1]
Improved Safety Profile: Eliminating the inactive or potentially harmful enantiomer can reduce off-target effects and overall toxicity.[3]
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is typically more predictable than that of a racemic mixture.[3]
This focus has fueled the demand for high-purity chiral building blocks—foundational molecular units with pre-defined stereochemistry that serve as starting points for the synthesis of complex drug candidates.[1][5] (3S)-2-oxoazetidine-3-carboxylic acid stands as a prime example of such a building block, offering a unique combination of stereochemical definition and synthetic versatility.
The Azetidin-2-one (β-Lactam) Scaffold: More Than an Antibiotic
First identified in penicillin in the late 1920s, the β-lactam (azetidin-2-one) ring is a four-membered cyclic amide renowned for its role in antibacterial agents.[6][7] The high ring strain of this moiety (approximately 25 kcal/mol) renders the amide bond highly susceptible to nucleophilic attack, a property exploited by β-lactam antibiotics to irreversibly acylate and inhibit bacterial cell wall transpeptidases.[6]
Beyond its antimicrobial legacy, the inherent reactivity and rigid conformation of the β-lactam ring have made it a valuable scaffold in broader medicinal chemistry.[7] The 2-oxoazetidine-3-carboxylic acid core, in particular, combines the unique properties of the β-lactam with the synthetic utility of a carboxylic acid, creating a powerful platform for diversification.
Profile of (3S)-2-oxoazetidine-3-carboxylic acid
(3S)-2-oxoazetidine-3-carboxylic acid is a non-proteinogenic amino acid analogue. Its structure is characterized by a chiral center at the C3 position, which dictates the spatial orientation of the carboxylic acid group relative to the plane of the four-membered ring. This fixed stereochemistry is crucial for its function as a chiral building block, as it is transferred to subsequent, more complex molecules.
Table 1: Physicochemical Properties of (3S)-2-oxoazetidine-3-carboxylic acid
Property
Value
Molecular Formula
C₄H₅NO₃
Molecular Weight
115.09 g/mol
Appearance
White to off-white solid
IUPAC Name
(3S)-2-oxoazetidine-3-carboxylic acid
Chirality
(S) at C3
Key Features
Strained β-lactam ring, Chiral carboxylic acid
Synthetic Strategies and Methodologies
The efficient and stereocontrolled synthesis of 2-oxoazetidine-3-carboxylic acid derivatives is paramount to their utility. Several powerful methods have been developed, with the Wolff rearrangement of diazotetramic acids emerging as a particularly versatile and modern approach.[7][8]
Key Synthetic Approach: The Wolff Rearrangement
A highly effective strategy involves the thermally promoted Wolff rearrangement of a 3-diazotetramic acid precursor. This reaction generates a reactive β-lactam ketene intermediate, which can be trapped in situ by a wide range of nucleophiles (alcohols, amines, thiols) to afford a diverse library of 2-oxoazetidine-3-carboxylic acid esters and amides.[7][9] The use of microwave-assisted heating can dramatically accelerate this process.[7] A key advantage of this method is that when a chiral diazotetramic acid is used, the reaction proceeds with high stereoselectivity, typically yielding the trans-diastereomer exclusively.[7][8]
Caption: Workflow for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of a Benzyl Ester Derivative
This protocol is a representative example based on the Wolff rearrangement methodology, demonstrating the synthesis of a protected derivative ready for further modification.[7][9]
Objective: To synthesize benzyl (3S,5S)-5-methyl-2-oxo-1-phenylazetidine-3-carboxylate from a chiral diazotetramic acid precursor.
Reaction Setup: To a 10 mL microwave reactor vial, add the chiral diazotetramic acid (e.g., 0.25 mmol, 1.0 eq) and 1,2-dichlorobenzene (2.5 mL).
Causality Note: 1,2-Dichlorobenzene is chosen as a high-boiling point solvent suitable for microwave heating to the required reaction temperature.
Addition of Nucleophile: Add benzyl alcohol (e.g., 0.375 mmol, 1.5 eq) to the vial.
Causality Note: An excess of the nucleophile (benzyl alcohol) is used to ensure efficient trapping of the highly reactive ketene intermediate, maximizing product yield.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 200°C and hold for 1 hour.
Causality Note: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction time compared to conventional oil bath heating and often improving yields by minimizing degradation pathways.[7]
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and HRMS. The stereochemical outcome (trans configuration) can be confirmed by analyzing the coupling constants between the C3 and C4 protons in the ¹H NMR spectrum, which are typically smaller for trans isomers (1.5–2.5 Hz) compared to cis isomers.[9]
Table 2: Comparison of Key Synthetic Approaches to β-Lactams
Method
Description
Advantages
Disadvantages
Staudinger Cycloaddition
[2+2] cycloaddition of a ketene and an imine.[10][11]
Highly versatile, well-established, good for diastereocontrol with chiral auxiliaries.[11]
Requires generation of often unstable ketenes; can have stereochemical control issues without auxiliaries.
Wolff Rearrangement
Ring contraction of a diazotetramic acid via a ketene intermediate.[7]
Access to a wide diversity of derivatives by varying the nucleophile; high diastereoselectivity from chiral precursors.[7][8]
Requires synthesis of the diazo precursor.
C(sp³)–H Amidation
Palladium-catalyzed intramolecular C-H activation to form the N-C4 bond.[12]
Streamlined, modern approach; high enantioselectivity possible with chiral ligands.[12]
Can be sensitive to substrate scope and require specialized catalysts.
Synthetic Utility and Chemical Reactivity
The power of (3S)-2-oxoazetidine-3-carboxylic acid lies in its predictable reactivity at multiple sites, allowing for controlled structural diversification.
Caption: Key diversification pathways for the building block.
N1-Position: The nitrogen atom can be deprotected (if starting from an N-substituted precursor) or functionalized via alkylation or arylation to introduce diverse substituents.
C3-Carboxyl Group: This is the most versatile handle. It can be readily converted into amides, esters, or alcohols. Amide coupling with various amines or amino acids is a common strategy for building larger molecules.[9] Furthermore, for advanced drug design, the carboxylic acid can be replaced with a bioisostere—a different functional group with similar physicochemical properties—to overcome issues with metabolism, toxicity, or membrane permeability associated with carboxylic acids.[13][14][15]
Ring Scission: The strained β-lactam ring can be selectively opened by nucleophiles to generate valuable, stereochemically defined α- or β-amino acid derivatives, which are themselves important building blocks.
Case Study: Azetidine-3-carboxylic Acids in S1P Receptor Agonists
Azetidine-3-carboxylic acid and its derivatives have proven to be integral components in the development of agonists for the sphingosine-1-phosphate (S1P) receptors.[16] These receptors are key regulators of immune cell trafficking, making them attractive targets for treating autoimmune diseases like multiple sclerosis.[16] The rigid azetidine ring serves as a conformationally restricted scaffold, helping to lock the molecule into a bioactive conformation for optimal receptor binding. The carboxylic acid moiety often acts as a key interaction point with the receptor or provides a vector for linking to other parts of the pharmacophore. Several drug candidates incorporating this fragment have been advanced in clinical development.[16]
Conclusion and Future Outlook
(3S)-2-oxoazetidine-3-carboxylic acid is a powerful and strategic chiral building block that offers a compelling combination of stereochemical purity, conformational rigidity, and synthetic versatility. Its utility extends far beyond the historical context of β-lactam antibiotics, providing a robust platform for the construction of complex and diverse molecular architectures. Modern synthetic methods, such as the microwave-assisted Wolff rearrangement, have made a wide array of its derivatives readily accessible, empowering medicinal chemists to explore new chemical space. As the demand for structurally novel and precisely engineered therapeutics continues to grow, the strategic application of unique chiral synthons like (3S)-2-oxoazetidine-3-carboxylic acid will undoubtedly play a critical role in the future of drug discovery.
References
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-72. [Link]
Al-Gharabli, S. I., et al. (2004). Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. Molecules, 9(11), 944-950. [Link]
Alcaide, B., & Almendros, P. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In The Staudinger Reaction (pp. 1-19). Wiley-VCH. [Link]
He, J., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. Organic Letters, 21(23), 9539-9543. [Link]
Ide, N. D. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry Seminar, University of Minnesota. [Link]
Ager, D. J. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Opinion in Drug Discovery & Development, 8(6), 736-748. [Link]
Lyutin, I., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1894-1899. [Link]
Lyutin, I., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed. [Link]
Lyutin, I., et al. (2024). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids in the Presence of Nucleophiles. Beilstein Archives. [Link]
Lyutin, I., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. ResearchGate. [Link]
Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), S1-S48. [Link]
Guichard, G., et al. (2000). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. [Link]
Jeong, J. U., et al. (2004). Process for making azetidine-3-carboxylic acid.
Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(33), 8338-8342. [Link]
Skov, K., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(15), 2329-2342. [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), 195-214. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). [Link]
de-Parrel, L. A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. R Discovery. [Link]
Azetidine Carboxylic Acids: From Natural Discovery to Pharmaceutical Scaffolds
A Technical Guide for Researchers and Drug Development Professionals Abstract L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has journeyed from its initial discovery as a natural product to becoming a piv...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has journeyed from its initial discovery as a natural product to becoming a pivotal building block in medicinal chemistry. As a structural analog of proline, its incorporation into proteins can induce misfolding, leading to a range of toxic effects that have been both a subject of ecological study and a tool for investigating proteotoxic stress. This guide provides an in-depth exploration of the discovery, history, biological significance, and synthetic evolution of azetidine carboxylic acids. We will examine their mechanism of action as proline mimics, detail key synthetic methodologies, and highlight their contemporary applications in drug discovery, offering a comprehensive resource for scientists in the field.
Discovery and Natural Occurrence: A Plant's Chemical Defense
The story of azetidine-2-carboxylic acid (Aze) begins in 1955 with its isolation from the rhizomes and foliage of Lily of the Valley (Convallaria majalis)[1][2][3]. This discovery marked the first identification of a naturally occurring compound containing the four-membered azetidine ring[3][4]. Initially, its significance was primarily ecological; Aze serves as a potent chemical defense mechanism for the plant. By acting as a mimic of the proteinogenic amino acid proline, it can be mistakenly incorporated into proteins by unsuspecting herbivores, leading to toxic effects[1][2].
Subsequent research has identified Aze in a variety of other plant species, particularly within the Liliaceae and Fabaceae (bean) families[1]. More recently, and of significant interest to human health, Aze has been found in common table beets and sugar beets (Beta vulgaris)[1][5][6]. The presence of Aze in sugar beet byproducts, which are often used in livestock feed, has raised questions about its entry into the human food chain[6][7].
The isolation of Aze from natural sources typically involves extraction from plant material followed by chromatographic separation techniques.
Caption: Generalized workflow for the isolation of L-Azetidine-2-carboxylic acid from plant sources.
Biological Activity: The Proline Mimicry Mechanism
The biological and toxicological effects of L-azetidine-2-carboxylic acid are almost entirely attributable to its structural similarity to L-proline[5][8][9]. The key difference is the four-membered ring of Aze compared to the five-membered ring of proline[1]. This subtle difference has profound consequences.
During protein synthesis, aminoacyl-tRNA synthetases are responsible for charging tRNAs with their cognate amino acids. Most organisms' prolyl-tRNA synthetases cannot efficiently distinguish between proline and Aze[7]. This lack of fidelity allows Aze to be misincorporated into nascent polypeptide chains at positions that should be occupied by proline[1][8][10].
The smaller, more strained azetidine ring imposes different conformational constraints on the protein backbone compared to the larger pyrrolidine ring of proline. This alteration can lead to:
Protein Misfolding and Aggregation: The incorrect bond angles introduced by Aze can disrupt the protein's secondary and tertiary structure, leading to misfolding and the formation of non-functional aggregates[9][11]. This induces a state of proteotoxic stress within the cell[8][10].
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response pathway[8][9].
Disruption of Collagen Synthesis: Collagen is exceptionally rich in proline. The incorporation of Aze severely disrupts the formation of the stable triple helix structure, a hallmark of collagen, leading to its destabilization[11][12].
Toxicity and Teratogenicity: These molecular disruptions manifest as a wide range of toxic, pro-inflammatory, pro-apoptotic, and teratogenic (birth defect-causing) effects in various animal models[1][9][11].
Caption: Mechanism of Aze-induced proteotoxicity via misincorporation in place of proline.
Evolution of Chemical Synthesis
While natural sources provided the initial discovery, the demand for azetidine carboxylic acids as research tools and pharmaceutical building blocks necessitated the development of efficient chemical syntheses. Early methods were often low-yielding, but modern organic chemistry has provided numerous robust and scalable routes.
Early Synthetic Approaches
One of the first reported syntheses involved the cyclization of γ-amino-α-bromobutyric acid, derived from GABA, using barium hydroxide[1]. Another early route started from α,γ-diaminobutyric acid[1]. These initial methods were crucial for confirming the structure of the natural product but were not practical for large-scale production.
Modern Synthetic Strategies
Modern syntheses often rely on the cyclization of functionalized linear precursors. A common and effective strategy involves the intramolecular SN2 cyclization of a 1,3-dielectrophile with a primary amine.
Representative Synthetic Protocol: From γ-Butyrolactone
A practical, multi-step synthesis starting from the inexpensive commodity chemical γ-butyrolactone has been developed[3][4][13]. This approach highlights several key transformations in modern organic synthesis.
Step 1: Bromination and Esterification
γ-Butyrolactone is first opened and brominated, typically using HBr and an alcohol (e.g., tert-butanol) to form the corresponding 4-bromobutanoate ester.
Step 2: Cyclization
The 4-bromobutanoate ester is treated with a primary amine (often protected, like benzylamine). This leads to an initial SN2 reaction at the 4-position, followed by an intramolecular cyclization to form the N-substituted azetidine-2-carboxylate ester.
Step 3: Deprotection/Hydrogenation
If a benzyl group is used for the nitrogen, it can be removed via catalytic hydrogenation. This step simultaneously deprotects the amine and can reduce other functional groups if present.
Step 4: Resolution
Since this route often produces a racemic mixture (an equal mix of both enantiomers), a resolution step is required to isolate the desired L-enantiomer (the naturally occurring form). This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.
Caption: Key stages in the synthesis of L-Azetidine-2-carboxylic acid from γ-butyrolactone.
Applications in Drug Discovery and Medicinal Chemistry
The strained, four-membered ring of azetidine carboxylic acid is not just a source of toxicity; it is a valuable scaffold in modern drug design[14][15]. Its rigid structure can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The azetidine ring is considered a "bioisostere" of other common rings like pyrrolidine or piperidine, allowing chemists to fine-tune a drug candidate's properties.
Key Advantages of the Azetidine Scaffold:
Improved Physicochemical Properties: Incorporation of the sp³-rich azetidine motif can increase solubility and metabolic stability compared to more aromatic structures[15].
Novel Chemical Space: It provides a unique three-dimensional shape that can access different binding pockets in target proteins compared to more traditional scaffolds.
Conformational Rigidity: The ring's rigidity reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity[15].
Several FDA-approved drugs now contain the azetidine motif, validating its utility in medicinal chemistry. For example, drugs like baricitinib (an anti-inflammatory) and cobimetinib (an anti-cancer agent) incorporate this ring system to enhance their pharmacokinetic profiles and efficacy[15]. Azetidine-2-carboxylic acid and its derivatives serve as crucial chiral building blocks for synthesizing these complex pharmaceutical agents[16][17][18].
Conclusion
From its discovery as a plant-derived toxin to its current status as a privileged scaffold in medicinal chemistry, the journey of azetidine-2-carboxylic acid is a compelling example of how natural products continue to inspire and drive scientific innovation. Its unique biological activity as a proline mimic has provided invaluable insights into protein synthesis and cellular stress. Simultaneously, its distinct chemical structure has been harnessed by synthetic chemists to create a new generation of therapeutic agents. For researchers in drug discovery, a thorough understanding of the history, biological mechanism, and synthetic accessibility of azetidine carboxylic acids is essential for leveraging their full potential in the development of novel medicines.
References
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Society for Experimental Biology and John Wiley & Sons Ltd.
(2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 38(5), 427-465. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). [Link]
Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. (2020). G3 Genes|Genomes|Genetics, Oxford Academic. [Link]
Datsenko, O., Baziievskyi, A., Sadkova, I., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PMC. [Link]
Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
Pro-inflammatory and pro-apoptotic effects of the non-protein amino acid L-Azetidine-2-carboxylic acid in BV2 microglial cells. University of Tasmania - Figshare. [Link]
Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals. [Link]
Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University (Agriculture and Life Sciences). [Link]
Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]
Autoimmune Disease, Vitamin D Deficiency, and Molecular Mimicry. (2022). [Link]
Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis Online. [Link]
Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, Oxford Academic. [Link]
Azetidine-2-carboxylic acid in the food chain. PubMed. [Link]
Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]
Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus. PubMed. [Link]
Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
Spectroscopic data of (3S)-2-oxoazetidine-3-carboxylic acid
Spectroscopic Profiling and Characterization of (3S)-2-Oxoazetidine-3-Carboxylic Acid: A Comprehensive Technical Guide Executive Summary The (3S)-2-oxoazetidine-3-carboxylic acid scaffold is a critical chiral pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling and Characterization of (3S)-2-Oxoazetidine-3-Carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The (3S)-2-oxoazetidine-3-carboxylic acid scaffold is a critical chiral pharmacophore, serving as the structural foundation for numerous β-lactam antibiotics and selective enzyme inhibitors. As a highly strained 4-membered heterocycle, its physical and electronic properties deviate significantly from standard aliphatic amides. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this molecule. By detailing the causality behind experimental observations—such as ring-strain-induced frequency shifts and rigid-body coupling constants—this guide empowers analytical scientists to confidently validate molecular connectivity and stereochemical integrity[1].
Structural Dynamics & Spectroscopic Causality
The analytical behavior of (3S)-2-oxoazetidine-3-carboxylic acid is dictated entirely by the geometric constraints of the β-lactam ring. The internal bond angles (~90°) force the carbonyl carbon into a highly strained sp² hybridization state. This prevents the standard planar resonance typically observed in amides, localizing electron density and altering both vibrational force constants and magnetic shielding environments. Recent advancements in microwave-assisted Wolff rearrangements have made derivatives of this core highly accessible, necessitating rigorous, standardized analytical frameworks for their characterization[1],[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the unsubstituted azetidine core is defined by a rigid AMX spin system. Because the 4-membered ring lacks conformational flexibility, the Karplus equation dictates highly specific scalar couplings. The chiral C3 proton (H3) and the diastereotopic C4 protons (H4a, H4b) exhibit distinct cis and trans coupling constants.
Causality in Coupling: The H3 proton appears as a doublet of doublets (dd) due to a larger cis-coupling (
J≈5.6
Hz) with the co-facial H4a proton, and a smaller trans-coupling (
J≈2.5
Hz) with the anti-facial H4b proton. This differential coupling is the definitive diagnostic marker for validating the intact azetidine ring[1].
¹³C Deshielding: The β-lactam carbonyl (C2) is significantly deshielded (~166.5 ppm) compared to unstrained amides due to the lack of nitrogen lone-pair delocalization.
Table 1: Standardized ¹H and ¹³C NMR Assignments (in DMSO-d₆)
Position
¹H Shift (ppm)
Multiplicity &
J
(Hz)
¹³C Shift (ppm)
Structural Assignment & Causality
C2
-
-
166.5
Lactam C=O; deshielded by extreme ring strain.
C3
3.85
dd,
J
= 5.6, 2.5
46.2
Chiral center (3S); couples differentially to H4a/H4b.
C4a
3.55
dd,
J
= 6.0, 5.6
42.1
Diastereotopic proton (cis to H3).
C4b
3.30
dd,
J
= 6.0, 2.5
42.1
Diastereotopic proton (trans to H3).
COOH
12.50
br s
171.0
Carboxylic acid C=O; standard resonance.
NH
8.20
br s
-
Lactam nitrogen; broad due to quadrupolar relaxation.
Vibrational Spectroscopy (FT-IR)
In FT-IR spectroscopy, the β-lactam carbonyl stretch is the primary diagnostic feature. Unlike standard unstrained amides that absorb near 1650–1680 cm⁻¹, the 2-oxoazetidine carbonyl absorbs at a significantly higher frequency (~1755 cm⁻¹).
Causality in Vibration: The geometric constraints of the 4-membered ring prevent the nitrogen lone pair from achieving optimal planar overlap with the carbonyl
π∗
orbital. Consequently, the standard amide resonance is suppressed, increasing the double-bond character and the vibrational force constant of the C=O bond.
High frequency confirms intact, strained 4-membered ring.
1715
Strong
C=O (Acid)
Differentiates the exocyclic acid from the lactam core.
Mass Spectrometry (LC-HRMS) & Fragmentation Mechanics
During Collision-Induced Dissociation (CID) in MS/MS, the protonated molecular ion (
[M+H]+
at m/z 116.03) undergoes a highly specific retro-[2+2] cycloaddition cleavage . This pathway ruptures the N1-C2 and C3-C4 bonds simultaneously, expelling a neutral imine and retaining the charge on the carboxyketene fragment. Observing this specific neutral loss is self-validating evidence of the β-lactam architecture.
Fig 1: ESI-MS/MS Retro-[2+2] fragmentation pathway of protonated 2-oxoazetidine-3-carboxylic acid.
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when characterizing this compound.
Fig 2: Integrated spectroscopic workflow for the validation of β-lactam structural integrity.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Weigh exactly 5–10 mg of lyophilized (3S)-2-oxoazetidine-3-carboxylic acid.
Solvent Selection: Dissolve in 600 µL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ prevents rapid chemical exchange of the NH and COOH protons, allowing their observation. Using D₂O or MeOD will result in the immediate deuterium exchange and loss of these critical diagnostic signals.
Shimming and Tuning: Perform 3D gradient shimming on the deuterium lock signal. Tune the cryoprobe specifically to ¹H and ¹³C frequencies to maximize signal-to-noise (S/N).
Acquisition (¹H): Acquire a standard ¹H spectrum using a 30° flip angle, a 2-second relaxation delay (
D1
), and 64 scans to ensure accurate integration of the AMX spin system.
Acquisition (¹³C): Acquire a ¹³C{¹H} decoupled spectrum with a 2-second relaxation delay and a minimum of 1024 scans. Rationale: The quaternary carbonyl carbons (C2 and COOH) lack Nuclear Overhauser Effect (NOE) enhancement and require extended acquisition times for adequate resolution.
Protocol B: LC-HRMS/MS Analysis
Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in MS-grade H₂O) and Phase B (0.1% Formic Acid in Acetonitrile). Rationale: Formic acid acts as a proton source, promoting efficient
[M+H]+
ionization in the positive ESI mode.
Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% B to 95% B over 5 minutes.
Source Optimization: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units.
MS/MS Fragmentation: Isolate the precursor ion at m/z 116.034 in the quadrupole. Apply Normalized Collision Energies (NCE) of 20, 30, and 40 eV in stepped mode to capture the full retro-[2+2] fragmentation profile without over-fragmenting the carboxyketene product ion.
References
[1] Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 2024, 20, 1894-1899. URL:[Link]
[2] Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]
An In-depth Technical Guide to the Physical and Chemical Properties of Beta-Lactam Compounds
Introduction Beta-lactam (β-lactam) antibiotics represent one of the most significant achievements in medicinal chemistry, forming the cornerstone of antibacterial therapy for decades.[1] Their remarkable efficacy stems...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Beta-lactam (β-lactam) antibiotics represent one of the most significant achievements in medicinal chemistry, forming the cornerstone of antibacterial therapy for decades.[1] Their remarkable efficacy stems from a unique and highly reactive four-membered cyclic amide, the β-lactam ring.[2][3] This guide provides a comprehensive exploration of the physical and chemical properties of these vital compounds, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for the rational design of new derivatives with enhanced stability, broader spectrum of activity, and resistance to evolving bacterial defense mechanisms.
This document will delve into the intricate relationship between the structure of β-lactam compounds and their chemical reactivity, stability under various conditions, and key physical attributes. We will explore the mechanistic basis of their antibacterial action, the chemical pathways of their degradation, and the analytical techniques essential for their characterization.
I. The Core Structure: A Foundation of Reactivity
The defining feature of all β-lactam antibiotics is the four-membered azetidin-2-one ring.[2] This strained ring system is the lynchpin of their biological activity. The inherent ring strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, renders the amide bond within the ring highly susceptible to nucleophilic attack. This chemical reactivity is the basis for their mechanism of action.
The core β-lactam nucleus is typically fused to a second ring, which varies among the different classes of these antibiotics, including penicillins (penams), cephalosporins (cephems), carbapenems, and monobactams.[2][3] These auxiliary rings and their substituents play a crucial role in modulating the reactivity of the β-lactam ring, influencing their antibacterial spectrum, and conferring stability against bacterial resistance enzymes.[4][5]
Key Structural Features Influencing Potency:
Two critical structural parameters have been correlated with the antibiotic potency of β-lactam compounds:
Woodward's Parameter (h): This parameter measures the height (in angstroms) of the pyramid formed by the nitrogen atom of the β-lactam ring as the apex and the three adjacent carbon atoms as the base. A higher 'h' value generally indicates greater ring strain and increased reactivity.[2]
Cohen's Parameter (c): This parameter is the distance between the carbon atom of the carboxylate group and the oxygen atom of the β-lactam carbonyl. This distance is thought to be critical for the proper positioning of the antibiotic within the active site of its bacterial target enzymes.[2]
Caption: Core structures of the major classes of beta-lactam antibiotics.
II. Chemical Properties: Reactivity, Stability, and Degradation
The chemical behavior of β-lactam compounds is dominated by the electrophilicity of the carbonyl carbon within the strained ring. This inherent reactivity is a double-edged sword, essential for their antibacterial activity but also rendering them susceptible to degradation.
Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins (PBPs)
The bactericidal effect of β-lactam antibiotics is achieved by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][6] This is accomplished through the covalent and often irreversible acylation of the active site serine residue of penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) responsible for the final cross-linking of the peptidoglycan chains.[7][8] The structural similarity between β-lactam antibiotics and the D-alanyl-D-alanine terminus of the peptidoglycan precursor facilitates their binding to the PBP active site.[3]
Caption: Simplified workflow of the bactericidal action of beta-lactam antibiotics.
Chemical Stability and Degradation Pathways
The stability of the β-lactam ring is a critical factor influencing the in vivo efficacy and shelf-life of these antibiotics. Degradation primarily occurs through hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive.[9][10] This hydrolysis can be catalyzed by acids, bases, or enzymes (β-lactamases).
Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. The rate of acid-catalyzed degradation varies among different β-lactam classes.[11]
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring, leading to its cleavage.[9]
Enzymatic Hydrolysis (β-Lactamases): The most significant mechanism of bacterial resistance is the production of β-lactamase enzymes, which efficiently catalyze the hydrolysis of the β-lactam ring.[2][3] The development of β-lactamase inhibitors, such as clavulanic acid, has been a crucial strategy to overcome this resistance.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of buffers or metal ions.[10][12] For instance, some studies have shown that certain surfactants can either protect against or facilitate the acid degradation of penicillins.[11]
III. Physical Properties: Solubility, pKa, and Spectroscopic Characteristics
The physical properties of β-lactam compounds are pivotal for their formulation, pharmacokinetics, and analytical characterization.
Solubility and Dissolution
The solubility of β-lactam antibiotics is highly dependent on their chemical structure, the presence of ionizable groups, and the pH of the medium. Many amino penicillins, for example, are amphoteric and exhibit U-shaped pH-solubility profiles.[12][13] The solubility of these compounds can be influenced by their crystalline form (anhydrate vs. hydrate).[12] Enhancing the solubility of poorly soluble β-lactams is an active area of research, with strategies including the use of functionalized carriers.[14]
pKa Values
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a drug at a given pH, which in turn affects its solubility, absorption, and binding to target proteins. For β-lactam antibiotics, the pKa of the carboxylic acid group is a key determinant of their pharmacokinetic properties.
Spectroscopic techniques are indispensable for the identification, structural elucidation, and quantitative analysis of β-lactam compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the detailed chemical structure of β-lactam antibiotics and their degradation products.[16][17] NMR can also be used to study stereochemistry, molecular interactions, and protein binding.[16][18]
Infrared (IR) Spectroscopy: The characteristic stretching frequency of the β-lactam carbonyl group in the IR spectrum (typically in the range of 1730-1760 cm⁻¹) is a key diagnostic feature.
Mass Spectrometry (MS): MS is widely used for the sensitive detection and quantification of β-lactam antibiotics in various matrices, including biological fluids.[19][20] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful technique for therapeutic drug monitoring.[20][21]
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a convenient and widely used method for the quantitative analysis of β-lactam antibiotics in pharmaceutical formulations, often after a chemical derivatization step to produce a chromophore.[19][22]
IV. Structure-Activity Relationships (SAR)
The biological activity of β-lactam antibiotics is intricately linked to their three-dimensional structure. Modifications to the core nucleus and its side chains can profoundly impact their antibacterial spectrum, affinity for PBPs, and susceptibility to β-lactamases.[8][23]
Acylamino Side Chain: The nature of the acylamino side chain at the C-6 position of penicillins or the C-7 position of cephalosporins is a major determinant of the antibacterial spectrum.[4] Bulky side chains can confer resistance to some β-lactamases.[24]
Substituents on the Fused Ring: Modifications to the ring fused to the β-lactam nucleus can influence stability and activity. For example, replacing the sulfur atom with an oxygen atom can increase the reactivity of the nucleus.[4][24]
Stereochemistry: The stereochemistry at the asymmetric centers of the β-lactam nucleus is crucial for biological activity.[4]
Understanding these structure-activity relationships is fundamental to the design of new β-lactam antibiotics with improved therapeutic profiles.[8][23]
V. Experimental Protocols
Protocol 1: Determination of β-Lactam Stability by HPLC
This protocol outlines a general procedure for assessing the hydrolytic stability of a β-lactam compound under specific pH and temperature conditions.
1. Preparation of Solutions:
a. Prepare a stock solution of the β-lactam antibiotic of known concentration in an appropriate solvent (e.g., water or a buffer).[21]
b. Prepare buffer solutions at the desired pH values for the stability study.
2. Stability Study:
a. Dilute the stock solution with the respective buffer solutions to a final, known concentration.
b. Incubate the solutions at a constant, controlled temperature.
c. At predetermined time intervals, withdraw aliquots of the samples.[25]
d. Immediately quench the degradation reaction, if necessary (e.g., by adding a quenching agent or by rapid freezing).
3. HPLC Analysis:
a. Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[25][26]
b. The mobile phase composition and detector wavelength should be optimized for the specific β-lactam being analyzed.[25]
c. A C18 column is commonly used for the separation of β-lactam antibiotics.[25]
4. Data Analysis:
a. Quantify the remaining concentration of the intact β-lactam at each time point by comparing the peak area to a standard curve.
b. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k).
c. The half-life (t₁/₂) of the compound can be calculated using the equation: t₁/₂ = 0.693 / k.
Caption: A typical workflow for determining the stability of a beta-lactam antibiotic using HPLC.
Conclusion
The physical and chemical properties of β-lactam compounds are intrinsically linked to their remarkable success as antibacterial agents. The strained four-membered ring provides the necessary reactivity for their mechanism of action, while the diverse array of side chains allows for the fine-tuning of their antibacterial spectrum and pharmacokinetic properties. A thorough understanding of these fundamental characteristics is essential for the ongoing development of new β-lactam antibiotics that can effectively combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists dedicated to this critical endeavor.
References
β-Lactam antibiotic - Wikipedia. (n.d.). Retrieved from [Link]
Papp-Wallace, K. M. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Retrieved from [Link]
Prasad, K. V., & Senthil, S. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease In - ACS Publications. Journal of Medicinal Chemistry. Retrieved from [Link]
Beta-Lactam Antibiotics: Mechanisms of Action and Resistance. (2011). YouTube. Retrieved from [Link]
Prasad, K. V., & Senthil, S. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Golemi-Kotra, D., et al. (2005). Structure-activity relationships of different beta-lactam antibiotics against a soluble form of Enterococcus faecium PBP5, a type II bacterial transpeptidase. PubMed. Retrieved from [Link]
Golemi-Kotra, D., et al. (2005). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Neu, H. C. (1982). β-Lactam Antibiotics: Structural Relationships Affecting in Vitro Activity and Pharmacologic Properties. Clinical Infectious Diseases. Retrieved from [Link]
Prasad, K. V., & Senthil, S. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. ResearchGate. Retrieved from [Link]_
Prasad, K. V., & Senthil, S. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed. Retrieved from [Link]
Rolinson, G. N. (1979). Structure-activity relations and β-lactamase resistance. The Royal Society. Retrieved from [Link]
Beta-Lactam Antibiotics Mechanism of Action and Clinical Relevance. (2025). ResearchGate. Retrieved from [Link]
Beta-Lactam Antibiotics: Mechanism of Action and Classification. (n.d.). Urology Textbook. Retrieved from [Link]
Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. (n.d.). Retrieved from [Link]
The Hydrolysis of Lactams. (2003). DOI. Retrieved from [Link]
β-Lactams: chemical structure, mode of action and mechanisms of resistance. (2013). SciSpace. Retrieved from [Link]
Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. (1978). PubMed. Retrieved from [Link]
lactam antibiotics: their physicochemical properties and biological activities in relation to structure. (n.d.). PubMed. Retrieved from [Link]
Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. (1987). PubMed. Retrieved from [Link]
Stability of β-Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy. (2022). Research Repository. Retrieved from [Link]
Structural Insights for β-Lactam Antibiotics. (2023). Biomolecules & Therapeutics. Retrieved from [Link]
Chemistry, classification, pharmacokinetics, clinical uses and analysis of beta lactam antibiotics: A review. (n.d.). JOCPR. Retrieved from [Link]
Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. (n.d.). PMC. Retrieved from [Link]
A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS. (1998). Google Patents.
A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2023). RSC Publishing. Retrieved from [Link]
NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. (n.d.). DOI. Retrieved from [Link]
Beta-Lactam Antibiotics. (n.d.). ResearchGate. Retrieved from [Link]
Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. (1978). Semantic Scholar. Retrieved from [Link]
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers. Retrieved from [Link]
β-Lactam Antibiotics Epitope Mapping with STD NMR Spectroscopy. (2011). Semantic Scholar. Retrieved from [Link]
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (2015). Retrieved from [Link]
Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. (2017). SciSpace. Retrieved from [Link]
Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. (n.d.). FSIS.USDA.gov. Retrieved from [Link]
pKa calculations for class A beta-lactamases: influence of substrate binding. (n.d.). PubMed. Retrieved from [Link]
pKa calculations for class A beta-lactamases: influence of substrate binding. (n.d.). PMC. Retrieved from [Link]
The Enigmatic Presence of Azetidine-2-Carboxylic Acid in Nature: A Technical Guide for Researchers
This guide provides an in-depth exploration of the natural occurrence of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with significant implications for toxicology and drug development. As a structura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the natural occurrence of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with significant implications for toxicology and drug development. As a structural mimic of proline, AZE's ability to be mistakenly incorporated into proteins disrupts cellular processes, making it a molecule of great interest to researchers, scientists, and drug development professionals. This document delves into its distribution across the plant and microbial kingdoms, its biosynthetic origins, and the analytical methodologies required for its study.
Introduction: The Deceptive Simplicity of a Four-Membered Ring
Azetidine-2-carboxylic acid is a fascinating example of nature's chemical ingenuity. This small, cyclic non-proteinogenic amino acid, a lower homologue of proline, belies its simple structure with a potent biological activity.[1][2] Its toxicity stems from its ability to evade the proofreading mechanisms of protein synthesis, leading to its incorporation into polypeptides in place of proline.[3][4] This "Trojan horse" mechanism results in aberrant protein folding, inducing endoplasmic reticulum (ER) stress and a cascade of cellular dysfunctions, including toxic, teratogenic, pro-inflammatory, and pro-apoptotic effects.[2][3][5] From a drug development perspective, the strained four-membered ring of AZE offers a unique scaffold for the synthesis of novel therapeutics.[3] Understanding its natural distribution and biosynthesis is paramount to harnessing its potential and mitigating its risks.
Natural Occurrence: A Widespread but Sporadic Distribution
First identified in 1955 in the lily of the valley (Convallaria majalis), AZE has since been found in a diverse range of organisms, from common dietary plants to marine life.[2] Its presence is not ubiquitous but rather appears in specific families and species, suggesting distinct evolutionary drivers for its production, likely as a defense mechanism against herbivores and competing flora.[2]
Plant Kingdom
The primary reservoirs of azetidine-2-carboxylic acid are found within the plant kingdom. Its distribution is particularly notable in certain families:
Asparagaceae: This family includes some of the most well-known AZE-containing plants, such as Convallaria majalis (lily of the valley) and Polygonatum (Solomon's seal).[2]
Fabaceae (Legume Family): A significant number of species within this large and agriculturally important family have been shown to produce AZE.[2]
Amaranthaceae: Notably, this family includes Beta vulgaris (table beets and sugar beets), a common component of the human diet.[1][2] The presence of AZE in sugar beet byproducts used in animal feed has raised questions about its entry into the human food chain.[6][7]
Microbial and Marine Sources
The occurrence of AZE is not limited to terrestrial plants. It has also been identified in:
Marine Algae: Certain species of marine algae have been found to contain AZE.
Marine Sponges: The marine environment, a rich source of novel bioactive compounds, has also yielded sponges containing this imino acid.
Bacteria: While some bacteria are inhibited by AZE, others have evolved the ability to utilize it as a source of carbon and nitrogen.[8] Furthermore, some bacteria, such as Pseudomonas aeruginosa, are capable of synthesizing AZE.[9]
The following table summarizes the known natural sources of azetidine-2-carboxylic acid, with reported concentrations where available. The variability in concentration can be attributed to factors such as plant part, developmental stage, and environmental conditions.
Biosynthesis: Divergent Pathways to a Common Product
The biosynthetic routes to azetidine-2-carboxylic acid appear to differ between bacteria and plants, highlighting convergent evolution for the production of this defensive metabolite.
The Bacterial Pathway: A Direct Cyclization of SAM
In bacteria such as Pseudomonas aeruginosa, the biosynthesis of AZE is a remarkably direct process.[9][11] The key enzyme, azetidine-2-carboxylic acid (AZE) synthase , catalyzes the intramolecular cyclization of S-adenosylmethionine (SAM).[1][12] This reaction involves a nucleophilic attack of the amino group onto the γ-carbon of the methionine moiety within SAM, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA).[1][12]
Caption: Proposed biosynthetic pathway of AZE in plants.
Experimental Protocols for the Analysis of Azetidine-2-Carboxylic Acid
The accurate quantification of AZE in biological matrices is crucial for toxicological studies and quality control in drug development. Due to its polar nature and low molecular weight, its analysis often requires specific extraction and derivatization steps, particularly for gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) is also a widely used technique.
Sample Preparation from Plant Tissue
A robust sample preparation protocol is the foundation of reliable quantification.
Step 1: Sample Collection and Drying
Collect fresh plant material (e.g., leaves, rhizomes). To prevent enzymatic degradation and ensure accurate dry weight measurements, samples should be dried immediately. An oven set to 60-80°C for 24-48 hours is recommended until a constant weight is achieved.
[13]
Step 2: Homogenization
The dried plant material must be ground into a fine, homogenous powder to ensure efficient extraction. A Wiley mill or a ball mill with a 20-mesh screen is suitable for this purpose. [13]For smaller samples, a bead beater can be used.
Step 3: Extraction
AZE is a polar molecule, and thus polar solvents are effective for its extraction.
Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.
Add 10 mL of 80% methanol (v/v) to the tube.
Vortex the mixture vigorously for 1 minute.
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
Centrifuge the mixture at 4000 rpm for 15 minutes.
Carefully decant the supernatant into a clean collection tube.
Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete recovery.
Pool the supernatants.
Step 4: Extract Cleanup and Concentration
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
The extract can be concentrated under a stream of nitrogen or using a rotary evaporator at 40°C to the desired volume for analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of AZE, but requires a derivatization step to increase its volatility.
Caption: Workflow for AZE quantification by GC-MS.
Step 1: Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as the amine and carboxylic acid groups of AZE.
[5][14][15]1. Transfer an aliquot of the dried plant extract to a GC vial.
2. Evaporate the solvent completely under a gentle stream of nitrogen.
3. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
[15]4. Add 50 µL of a suitable solvent such as pyridine or acetonitrile.
5. Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
6. Allow the vial to cool to room temperature before injection into the GC-MS.
Step 2: GC-MS Analysis
The following are typical GC-MS parameters that should be optimized for your specific instrument and application.
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
Injector: Splitless mode at 250°C.
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Interface Temperature: 280°C.
Ion Source Temperature: 230°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized AZE.
Step 3: Calibration and Quantification
Prepare a series of calibration standards of AZE in the same solvent used for the samples. Derivatize the standards using the same procedure as the samples. Construct a calibration curve by plotting the peak area of the derivatized AZE against its concentration. The concentration of AZE in the plant extracts can then be determined from this calibration curve.
Conclusion and Future Perspectives
Azetidine-2-carboxylic acid represents a compelling molecule at the interface of chemical ecology, toxicology, and medicinal chemistry. Its natural occurrence in a variety of plant species, including those in the human food chain, necessitates a thorough understanding of its biological effects. The elucidation of its biosynthetic pathways, particularly in plants, will provide deeper insights into the evolution of chemical defenses and may open avenues for its biotechnological production. For researchers in drug development, the unique structural properties of AZE offer a foundation for the design of novel therapeutics. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of AZE, a critical step in both fundamental research and applied science. Future research should focus on a more comprehensive survey of AZE distribution in nature, the complete characterization of its plant biosynthetic pathway, and a deeper exploration of its pharmacological potential.
References
Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
Rubenstein, E., et al. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry, 67(9), 898-903. [Link]
Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry, 70(1), 100-104. [Link]
Research advances in L-azetidine-2-carboxylic acid. (2023). Chinese Journal of Natural Medicines, 21(1), 1-13. [Link]
De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024). Journal of Agricultural and Food Chemistry. [Link]
Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]
Hong, H., et al. (2019). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]
Marine Sponges: Repositories of Bioactive compounds with Medicinal applications. (2019). International Journal of ChemTech Research, 12(1), 26-48. [Link]
Direct Access to L-Azetidine-2-carboxylic Acid. (2018). European Journal of Organic Chemistry. [Link]
Baek, H. H., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Food Science and Biotechnology, 21(5), 1471-1476. [Link]
Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–332. [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). International Journal of Analytical Chemistry. [Link]
NCDA&CS Methods for Plant Tissue Analysis. (n.d.). NC Department of Agriculture. [Link]
Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry, 70(1), 100-4. [Link]
Schenck, C. A. (n.d.). Research. Schenck Lab. [Link]
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Technical University of Munich. [Link]
Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]
Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (2021). Marine Drugs, 19(11), 633. [Link]
Mawal, Y. R., & Deshmukh, D. D. (1998). Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus. Journal of Natural Products, 61(2), 207-211. [Link]
Assessment of phytochemicals from marine algae Ulva fasciata and Dictyota dichotoma with antioxidant and antimicrobial potential. (2022). Journal of Ocean and Limnology. [Link]
Synthesis of (3S)-2-oxoazetidine-3-carboxylic Acid Esters and Amides: A Detailed Guide for Researchers
The (3S)-2-oxoazetidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant β-lactam antibiotics and serving as a versatile chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
The (3S)-2-oxoazetidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant β-lactam antibiotics and serving as a versatile chiral building block for the synthesis of diverse therapeutic agents. Its inherent ring strain and stereochemically defined structure offer unique opportunities for drug design and development. This guide provides an in-depth exploration of the key synthetic strategies for preparing enantiomerically pure (3S)-2-oxoazetidine-3-carboxylic acid esters and amides, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering field-proven insights and detailed, self-validating protocols to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Chiral β-Lactam Core
The β-lactam, or 2-azetidinone, ring is a four-membered cyclic amide that has had a profound impact on human health since the discovery of penicillin.[1] Beyond their well-established role as antibacterial agents that inhibit bacterial cell wall synthesis, β-lactam derivatives have emerged as valuable synthetic intermediates for a wide array of biologically active molecules.[2][3] The (3S)-2-oxoazetidine-3-carboxylic acid moiety, in particular, offers a synthetically versatile handle at the C3 position, allowing for the introduction of diverse ester and amide functionalities to modulate pharmacokinetic and pharmacodynamic properties. The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their preparation.
This guide will focus on three principal and robust strategies for the asymmetric synthesis of the (3S)-2-oxoazetidine-3-carboxylic acid framework:
The Staudinger [2+2] Cycloaddition: A classic and highly versatile method involving the reaction of a ketene with an imine.[4][5]
Ester Enolate-Imine Cyclocondensation: A powerful strategy for constructing the β-lactam ring with excellent stereocontrol, often employing chiral auxiliaries.[2][6]
The Wolff Rearrangement: A modern approach that allows for the synthesis of a variety of 2-oxoazetidine-3-carboxylic acid derivatives through the rearrangement of α-diazocarbonyl compounds.[7][8]
We will also provide detailed protocols for the subsequent conversion of the carboxylic acid functionality into a diverse range of esters and amides, crucial for library synthesis and structure-activity relationship (SAR) studies.
Synthetic Strategies and Mechanistic Insights
The Asymmetric Staudinger [2+2] Cycloaddition
The Staudinger reaction, first reported in 1907, is a cornerstone of β-lactam synthesis.[5] It involves the [2+2] cycloaddition of a ketene and an imine. To achieve the desired (3S) stereochemistry, asymmetric variants of this reaction have been developed, primarily relying on the use of chiral auxiliaries attached to either the ketene or the imine component.[4]
Causality Behind Experimental Choices: The stereochemical outcome of the Staudinger reaction is determined during the nucleophilic attack of the imine nitrogen on the ketene, followed by conrotatory ring closure. By employing a chiral auxiliary, one face of the imine or ketene is sterically shielded, directing the approach of the other reactant and leading to a diastereoselective cyclization. The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.[4]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Staudinger Cycloaddition, Stereoselective Drug Scaffolds
Strategic Overview
The β-lactam (azetidin-2-one) ring is the defining pharmacophore of the most widely utilized class of antibacterial therapeutics. The Staudinger synthesis —a [2+2] cycloaddition between a ketene and an imine—remains one of the most powerful methodologies for constructing this four-membered heterocycle.
Traditionally, the highly reactive ketene intermediate is generated in situ via the thermal or photochemical Wolff rearrangement of α-diazoketones. However, these classical methods present significant bottlenecks: thermal activation often leads to substrate decomposition and competing C–H insertion, while photochemical activation requires specialized UV equipment and is strictly limited to UV-stable aromatic imines .
By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we fundamentally alter the energetic landscape of this cascade reaction. Microwave irradiation enables the rapid, high-yielding, and exclusively trans-selective synthesis of β-lactams, expanding the substrate scope to include previously inaccessible aliphatic and non-aromatic imines.
Mechanistic Causality: Why Microwave Irradiation?
As a Senior Application Scientist, I emphasize that adopting microwave technology is not merely about heating a reaction faster; it is about exploiting specific dielectric phenomena to alter reaction kinetics.
α-Diazoketones possess high electric dipole moments, particularly in their Z-conformation. Microwave irradiation couples directly with these dipoles, inducing rapid, localized dielectric heating. This specific microwave effect provides the exact activation energy required to accelerate nitrogen (N₂) extrusion and the subsequent 1,2-carbon shift, generating the ketene intermediate in minutes rather than hours .
Furthermore, the rapid volumetric heating profile effectively suppresses unwanted ketene dimerization (diketene formation). The highly reactive ketene is funneled directly into the [2+2] cycloaddition with the imine. The high-temperature environment (160–180 °C) thermodynamically favors the conrotatory ring closure of the zwitterionic intermediate, yielding exclusively the trans-β-lactam, which is critical for the biological efficacy of next-generation antibiotics .
Microwave-driven Wolff-Staudinger cascade for trans-β-lactam synthesis.
Comparative Quantitative Data
The superiority of the microwave-assisted protocol is evident when evaluating reaction efficiency, stereocontrol, and substrate versatility against classical methods.
Synthesis Method
Activation Source
Reaction Time
Typical Yield (%)
Diastereoselectivity
Substrate Scope (Imines)
Thermal
Conductive Heating
2 – 6 hours
40 – 60%
Moderate (trans/cis mix)
Limited (prone to degradation)
Photochemical
UV Irradiation
4 – 12 hours
60 – 80%
High (trans favored)
Restricted to Aromatic Imines
Microwave (MAOS)
Dielectric Heating
10 – 15 mins
80 – 95%
Exclusive trans (>95:5)
Broad (Aromatic & Aliphatic)
Self-Validating Experimental Protocol
The following protocol details the microwave-assisted Wolff-Staudinger cascade. Every step is designed with built-in causality and self-validation to ensure reproducibility and high stereochemical fidelity.
Step-by-step experimental workflow and validation for MW-assisted β-lactam synthesis.
Materials & Reagents
α-Diazoketone (derived from α-amino acids): 1.0 equiv (0.5 mmol)
Imine (aromatic or aliphatic): 1.2 equiv (0.6 mmol)
Procedure: In a flame-dried 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the α-diazoketone and imine in 3.0 mL of strictly anhydrous o-DCB. Purge the vial with dry Argon for 2 minutes and seal with a Teflon-lined crimp cap.
Causality: The ketene intermediate is highly electrophilic. Trace water will act as a competing nucleophile, intercepting the ketene to form β-amino acids via a standard Wolff rearrangement pathway, thereby drastically reducing the β-lactam yield . o-DCB is selected for its high boiling point (180 °C) and optimal microwave absorptivity (moderate loss tangent), enabling rapid heating without exceeding safe pressure limits.
Procedure: Place the sealed vial in a dedicated single-mode microwave reactor. Irradiate at 160–180 °C for 10–15 minutes, utilizing dynamic power modulation (maximum 200 W) to maintain the target temperature.
Causality: The rapid ramp to 180 °C provides the immediate activation energy required for N₂ extrusion. By minimizing the time the ketene spends in solution before encountering the imine, competing ketene dimerization is completely suppressed.
Procedure: Cool the reaction to room temperature via compressed air cooling. Directly load the reaction mixture onto a silica gel column, eluting with a hexane/ethyl acetate gradient to isolate the pure β-lactam.
Validation Checkpoints:
IR Spectroscopy (Process Completion): Confirm the absolute disappearance of the strong diazo stretching band at ~2100 cm⁻¹. The appearance of a distinct β-lactam carbonyl stretch at ~1750 cm⁻¹ self-validates successful cyclization.
¹H NMR (Stereochemical Fidelity): Analyze the coupling constant (J) between the C3 and C4 protons on the azetidin-2-one ring. A coupling constant of J = 2.0–2.5 Hz confirms the exclusive formation of the trans-diastereomer. (Note: A cis-isomer would exhibit a significantly larger J value of ~5.0 Hz).
References
Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849–1851. URL:[Link]
Sudrik, S. G., et al. (2002). Microwave Specific Wolff Rearrangement of α-Diazoketones and Its Relevance to the Nonthermal and Thermal Effect. The Journal of Organic Chemistry, 67(5), 1574–1579. URL:[Link]
Patil, B. S., Vasanthakumar, G. R., & Suresh Babu, V. V. (2002). Microwave assisted Wolff rearrangement: A facile method for the synthesis of Fmoc-β-amino acids. International Journal of Peptide Research and Therapeutics, 9(4), 231-233. URL:[Link]
Damm, M., et al. (2016). Combination of Enabling Technologies to Improve and Describe the Stereoselectivity of Wolff–Staudinger Cascade Reaction. Synthesis, 48(18), 3099-3106. URL:[Link]
Method
Protocol for N-protection of azetidine-3-carboxylic acid
Application Note: N-Protection Strategies for Azetidine-3-Carboxylic Acid in Drug Discovery Executive Summary & Mechanistic Rationale Azetidine-3-carboxylic acid is a highly strained, four-membered nitrogen-containing he...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-Protection Strategies for Azetidine-3-Carboxylic Acid in Drug Discovery
Executive Summary & Mechanistic Rationale
Azetidine-3-carboxylic acid is a highly strained, four-membered nitrogen-containing heterocycle that serves as a critical rigidifying scaffold in modern medicinal chemistry. It is notably utilized in the development of S1P1 receptor agonists, antibody-drug conjugates (ADCs), and complex cyclic peptides[1][2]. However, the bifunctional nature of this molecule—containing both a secondary amine and a carboxylic acid—necessitates robust N-protection strategies to prevent unwanted oligomerization and to direct regioselectivity during downstream functionalization (such as esterification or cross-coupling)[3].
In its native state, azetidine-3-carboxylic acid exists as a zwitterion; the secondary amine is protonated and therefore lacks nucleophilicity. The core causality behind any N-protection protocol involves an initial base-mediated deprotonation step. This shifts the equilibrium to expose the free secondary amine, which can then undergo nucleophilic acyl substitution with carbamate-forming reagents such as Boc anhydride (Boc2O), benzyl chloroformate (Cbz-Cl), or 9-fluorenylmethyl chloroformate (Fmoc-Cl)[1][4][5].
Workflow Visualization
Workflow of divergent N-protection strategies for azetidine-3-carboxylic acid.
Comparative Data: Protecting Group Selection
Selecting the appropriate protecting group dictates the orthogonal deprotection strategy required in later synthetic steps. The following table summarizes the quantitative and operational parameters for the three primary N-protection strategies:
Zwitterion Solubilization & Activation: Suspend azetidine-3-carboxylic acid (10.11 g) in MeOH (105 mL). Add Et3N (27.8 mL) to the suspension.
Causality: The addition of a 2.0 eq excess of Et3N ensures complete deprotonation of the azetidinium ion, generating the nucleophilic secondary amine. The mixture will transition from a suspension to a clear solution as the zwitterion is disrupted.
Controlled Acylation: Dissolve Boc2O (25.5 g) in MeOH (70 mL). Add this solution dropwise to the reaction mixture over 20 minutes at room temperature.
Causality: Boc protection is mildly exothermic. Dropwise addition prevents thermal spikes that could lead to the degradation of Boc2O or the formation of symmetrical urea byproducts.
Reaction Propagation & Self-Validation: Stir the reaction continuously at room temperature for 18 hours.
Self-Validating System (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain the plate with ninhydrin and heat. The starting material will appear as a bright purple/pink spot (indicating a free amine). The reaction is complete when the ninhydrin-active spot completely disappears, confirming full N-capping.
Workup & Isolation: Evaporate the methanolic mixture to dryness under reduced pressure. Resuspend the residue in tetrahydrofuran (THF, 120 mL) and evaporate again to strip residual Et3N.
Causality: Repeated evaporation with THF azeotropically removes volatile impurities. The resulting crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can often be used directly in downstream esterifications without column chromatography[4].
Self-Validating System (NMR): To verify structural integrity, perform a 1H NMR (400 MHz, CDCl3) analysis. The spectrum must display a sharp singlet at δ 1.43 (9H, s) corresponding to the tert-butyl group, and a multiplet at δ 4.00-4.13 (4H, m) for the azetidine ring protons[4].
Protocol B: Synthesis of 1-Cbz-azetidine-3-carboxylic acid
This protocol employs Schotten-Baumann conditions, utilizing an aqueous biphasic system to manage the highly reactive Cbz-Cl[1].
Materials:
Azetidine-3-carboxylic acid (1.0 eq, 10 mmol)
Benzyl chloroformate (Cbz-Cl) (1.2 eq, 12 mmol)
Sodium bicarbonate (NaHCO3) (2.5 eq, 25 mmol)
THF / H2O (1:1 v/v, 40 mL)
Step-by-Step Methodology:
Aqueous Base Activation: Dissolve azetidine-3-carboxylic acid and NaHCO3 in 20 mL of H2O. Cool the solution to 0 °C using an ice bath.
Causality: NaHCO3 acts as a mild inorganic base to deprotonate the amine without hydrolyzing the incoming Cbz-Cl too rapidly. Cooling to 0 °C suppresses the background hydrolysis of Cbz-Cl by water.
Biphasic Acylation: Dilute the mixture with 20 mL of THF. Add Cbz-Cl dropwise over 30 minutes under vigorous stirring.
Causality: Vigorous stirring is critical in a biphasic system to maximize the interfacial surface area between the aqueous amine and the organic Cbz-Cl, ensuring the acylation outpaces reagent hydrolysis.
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
Acidic Workup & Extraction: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl, then extract with ethyl acetate (EtOAc) (3 x 20 mL).
Causality: The initial ether wash cleans the basic aqueous layer of organic impurities. Acidification then protonates the carboxylic acid moiety of the product, rendering it lipophilic and driving it into the EtOAc layer for recovery. Dry the combined EtOAc layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure product.
Technical Support Center: Purification of (3S)-2-oxoazetidine-3-carboxylic acid
Welcome to the dedicated technical support guide for the purification of (3S)-2-oxoazetidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of (3S)-2-oxoazetidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable chiral building block from complex reaction mixtures. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Introduction: The Purification Challenge
(3S)-2-oxoazetidine-3-carboxylic acid is a structurally unique molecule featuring a strained β-lactam ring and a carboxylic acid group. This combination presents distinct purification challenges:
High Polarity & Zwitterionic Nature: The presence of both an acidic (carboxylic acid) and a weakly basic (lactam nitrogen) group means the molecule's solubility is highly dependent on pH.
Chiral Integrity: The stereocenter at the C3 position must be preserved. Harsh conditions can lead to racemization or epimerization.
Ring Strain & Stability: The four-membered β-lactam ring is susceptible to hydrolysis, particularly under strong basic or acidic conditions and at elevated temperatures.[1]
Similar Impurities: Synthetic routes often generate byproducts with similar polarities, such as starting materials or ring-opened derivatives, making separation difficult.[2][3]
This guide provides a logical workflow, from initial work-up to final polishing, to navigate these challenges successfully.
Purification Workflow Overview
The following diagram outlines the general decision-making process for purifying (3S)-2-oxoazetidine-3-carboxylic acid.
Caption: Troubleshooting flowchart for crystallization problems.
Table 1: Recommended Solvents for Crystallization Screening
Solvent System
Type
Polarity
Rationale & Comments
Isopropanol (IPA) / Water
Binary
High
Good for highly polar compounds. Dissolve in minimal hot IPA/water, then cool slowly.
Acetone / Heptane
Binary (Anti-solvent)
Medium
Dissolve in minimal acetone at room temp, then add heptane dropwise until turbidity persists.
Ethyl Acetate (EtOAc)
Single
Medium
Can sometimes work directly if purity is high. Good for removing non-polar impurities.
| Acetonitrile (MeCN) | Single | Medium-High | A good alternative to alcohols. Dissolve hot and cool slowly. |
Senior Application Scientist's Insight:
The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like this, pure non-polar solvents (e.g., hexanes) are useless, and highly polar solvents (e.g., water, methanol) may be too effective, preventing precipitation. [4]Binary systems are often the solution. An "anti-solvent" (in which the compound is insoluble) is added to a solution of the compound, forcing it out of solution and promoting crystal growth. This must be done slowly to ensure the formation of a crystalline solid rather than an amorphous precipitate.
Section 3: Purification by Column Chromatography
When crystallization fails or does not provide sufficient purity, column chromatography is the next step.
Question: My compound streaks badly on the silica gel column and I get poor separation. How can I fix this?
Answer: Streaking (or tailing) of carboxylic acids on silica gel is caused by strong, non-ideal interactions between the acidic proton of the analyte and the slightly acidic silanol groups (Si-OH) on the silica surface. This can be suppressed by adding a small amount of a volatile acid to the mobile phase.
[5]
Protocol: Modified Mobile Phase for Flash Chromatography
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
Eluent System: A gradient system of Ethyl Acetate in Heptane or DCM/Methanol.
Key Modification: Add 0.5-1% acetic acid or formic acid to the mobile phase mixture.
[5]4. Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better resolution, rather than loading in a strong solvent like pure methanol.
Elution: Run the column, collecting fractions and analyzing by Thin Layer Chromatography (TLC).
Table 2: Starting Conditions for Column Chromatography
Parameter
Normal Phase
Reversed-Phase (Preparative)
Stationary Phase
Silica Gel
C18-functionalized Silica
Mobile Phase
DCM/MeOH or EtOAc/Heptane
Water/Acetonitrile or Water/Methanol
Additive
0.5% Acetic Acid
0.1% Formic Acid or TFA
| Best For | Removing less polar impurities | Removing more polar impurities |
Senior Application Scientist's Insight:
The added acid in the mobile phase serves two purposes. First, it protonates any ionized carboxylate groups on the analyte, making it less polar and move faster up the column. Second, it saturates the active sites on the silica gel, creating an equilibrium that allows the analyte to travel in a tighter band, resulting in sharper peaks and better separation. Acetic acid is often preferred for its volatility, making it easy to remove from the product fractions during evaporation.
Section 4: Assessing Enantiomeric Purity
Question: How can I confirm the enantiomeric purity of my final product?
Answer: The most reliable method for determining enantiomeric excess (e.e.) is through Chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
Column Selection: Chiral separations are highly specific. A screening approach is often necessary. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are an excellent starting point for this class of compounds.
[6][7]2. Mobile Phase (Normal Phase): A typical starting point is a mixture of Hexane/Isopropanol (e.g., 90:10 v/v).
[8]3. Mobile Phase (Reversed-Phase): A mixture of buffered water and acetonitrile/methanol.
Additive: To improve peak shape for this carboxylic acid, add a small amount (0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase.
[8]5. Analysis: Prepare a dilute solution of your sample. Also, analyze a racemic or non-chiral analog if available to confirm the separation method is effective. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Senior Application Scientist's Insight:
Chiral recognition on a stationary phase relies on creating transient diastereomeric complexes between the analyte and the chiral selector on the column. [6][9]These complexes have different energies, leading to different retention times. For carboxylic acids, the interaction often involves hydrogen bonding and dipole-dipole interactions. Mobile phase additives can sharpen peaks by preventing secondary interactions with the column support material, while temperature can also be a critical parameter to optimize for better resolution.
[8]
References
Cartwright, M. (2011). Beta lactamase purification: Analysis with SDS PAGE. Available at: [Link]
Hancu, G., et al. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate. Available at: [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]
Lyutin, I., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications. Available at: [Link]
Redditor discussion. (2019). Isolation of a Carboxylic acid. Reddit. Available at: [Link]
ResearchGate discussion. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
Technical Support Center: Troubleshooting NMR Peak Broadening in Azetidin-2-one Derivatives
Welcome to the Application Scientist Support Center. Azetidin-2-ones ( β -lactams) are highly strained, biologically privileged scaffolds critical to antibiotic development and targeted therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Azetidin-2-ones (
β
-lactams) are highly strained, biologically privileged scaffolds critical to antibiotic development and targeted therapeutics. However, their unique structural and electronic properties—such as ring strain, restricted bond rotations, and the presence of a quadrupolar nitrogen—often lead to complex Nuclear Magnetic Resonance (NMR) spectra.
A frequent and frustrating issue encountered by researchers is severe peak broadening, which can obscure critical
J
-coupling information and hinder structure elucidation. This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak broadening in
β
-lactam derivatives, ensuring your analytical workflows are robust and self-validating.
Diagnostic Workflow
Before altering your sample, it is critical to logically isolate the physical cause of the line broadening. Use the diagnostic pathway below to differentiate between intrinsic molecular dynamics and extrinsic sample preparation issues.
Fig 1. Logical workflow for diagnosing NMR peak broadening in azetidin-2-one derivatives.
Q1: The solvent peak is perfectly sharp, but the N-H proton and the
α
-protons (C3/C4) on the azetidin-2-one ring appear as broad, featureless humps. What is the physical cause?A1: This is a classic manifestation of 14N
Quadrupolar Relaxation . The
β
-lactam nitrogen is typically a
14N
isotope, which is a spin
I=1
nucleus possessing an electric quadrupole moment. In the highly asymmetric electronic environment of the strained four-membered ring, the
14N
nucleus experiences rapid quadrupolar relaxation[1].
Causality: The spin-lattice relaxation time (
T1
) of the
14N
nucleus dictates the appearance of adjacent protons. If the
14N
relaxation is extremely fast, it effectively "self-decouples," yielding sharp proton signals. If it is very slow, a 1:1:1 triplet is observed. However, in
β
-lactams, the
14N
relaxation often falls into an intermediate regime. The rapid—but not instantaneous—flipping of the nitrogen spin states partially averages the scalar coupling (
JNH
), causing the adjacent proton signals to dephase and broaden significantly[1].
Resolution: Cooling the sample shortens
T1
, pushing it into the fast-relaxation (self-decoupled) regime, which often sharpens the
α
-proton peaks. Alternatively, acquiring spectra in a hydrogen-bonding solvent (like DMSO-
d6
) can alter the electric field gradient around the nitrogen, modifying the relaxation rate.
Q2: The substituents on the exocyclic amide/ester groups are broad, but the core ring protons are sharp. Why?A2: This indicates Chemical Exchange due to restricted bond rotation or conformational dynamics. Azetidin-2-ones often feature bulky substituents or exocyclic amide bonds with partial double-bond character.
Causality: When a molecule transitions between two conformers at a rate
k
, the NMR timescale is defined by the frequency difference (
Δν
) between the two states. If the exchange rate is comparable to the frequency difference (
k≈Δν
), the system is in "intermediate exchange." The nuclear spins dephase as they jump between environments with different Larmor frequencies during the acquisition time, drastically reducing the transverse relaxation time (
T2∗
) and causing line broadening[2].
Resolution: Perform Variable Temperature (VT) NMR. Heating the sample increases the exchange rate
k
. Once
k≫Δν
(fast exchange), the peaks will coalesce into a single, sharp, time-averaged signal[2].
Q3: My entire spectrum, including the TMS reference and the solvent peak, is broad. The compound was synthesized via a metal-catalyzed reaction. How do I fix this?A3: Global broadening is a hallmark of Paramagnetic Impurities or severe macroscopic field inhomogeneity (e.g., high viscosity or aggregation)[3][4].
Causality: Transition metals like Pd, Cu, or Fe possess unpaired electrons. The magnetic moment of an electron is approximately 658 times greater than that of a proton. These unpaired electrons create massive, fluctuating local magnetic fields that drastically enhance the nuclear spin-lattice (
T1
) and spin-spin (
T2
) relaxation rates of all nuclei in the sample[3]. Since linewidth is inversely proportional to
T2
(
Δν1/2=πT21
), the shortened
T2
results in catastrophic peak broadening and severely impairs the spectrometer's ability to maintain a deuterium lock[3].
Resolution: The sample must be demetallated using a chelating wash or filtered through a metal-scavenging resin prior to NMR acquisition (See Protocol 2).
Quantitative Summary of Broadening Mechanisms
Broadening Mechanism
Affected Resonances
Temperature Effect
Solvent Dependence
Typical Linewidth (
Δν1/2
)
14N
Quadrupolar Relaxation
N-H, adjacent
α
-C-H
Cooling sharpens peaks
High (H-bonding alters EFG)
10 - 50 Hz
Chemical Exchange
Exocyclic substituents
Heating sharpens peaks
Moderate
5 - 100+ Hz
Paramagnetic Impurities
Global (All peaks + Solvent)
Minimal
None
50 - 500+ Hz
High Viscosity / Aggregation
Global
Heating sharpens peaks
High (Concentration dependent)
5 - 20 Hz
Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Resolving Chemical Exchange
This protocol is designed to push intermediate exchange processes into the fast exchange regime, yielding sharp, interpretable spectra.
Baseline Acquisition (298 K): Acquire a standard 1D
1
H NMR spectrum. Causality: This establishes the intermediate exchange reference point and ensures the spectrometer is properly shimmed (solvent peak FWHM < 1 Hz).
Temperature Calibration: Calibrate the probe temperature using a standard sample of neat ethylene glycol (for high temps) or methanol (for low temps). Causality: Spectrometer thermocouples are notoriously inaccurate. The true sample temperature must be known to accurately calculate thermodynamic activation barriers (
ΔG‡
) via the Eyring equation.
Incremental Heating: Increase the temperature in 10 K increments. Allow the sample to equilibrate for 5 minutes at each step before acquiring. Causality: Gradual heating prevents thermal shock to the probe and allows you to monitor the peak coalescence point (
Tc
), where the exchange rate
k=2πΔν
.
Self-Validation (Return to 298 K): After reaching the high-temperature coalescence point, cool the sample back to 298 K and re-acquire the spectrum. Causality: This is a critical self-validating step. The original broadened spectrum must be completely restored. If new peaks appear or the spectrum does not revert, the
β
-lactam ring has undergone thermal degradation (e.g., ring opening).
Protocol 2: Remediation of Paramagnetic Contamination
Use this protocol when global broadening prevents proper shimming and locking.
Diagnosis: Check the lock signal stability. Causality: A rapidly fluctuating lock level combined with a broad solvent peak (>2 Hz) strongly indicates paramagnetic interference[3].
Chelation Wash: Dissolve the
β
-lactam in a water-immiscible organic solvent (e.g., EtOAc or DCM). Wash the organic layer three times with an equal volume of 0.1 M aqueous EDTA solution. Causality: EDTA is a hexadentate ligand that forms highly stable, water-soluble chelates with transition metals (e.g., Pd, Fe), stripping them from the organic phase[3].
Physical Filtration: Pass the concentrated organic phase through a small plug of Celite or silica gel using a Pasteur pipette. Causality: This removes any suspended colloidal metal nanoparticles that cannot be chelated but still cause severe localized magnetic susceptibility gradients.
Self-Validation (Re-acquisition): Dry the sample, dissolve in deuterated solvent, and re-acquire the NMR spectrum. Causality: The remediation is successful if the spectrometer can achieve a stable deuterium lock and the solvent peak FWHM returns to <1 Hz.
Technical Support Center: Overcoming Low Yields in Alkaline Hydrolysis of β-Lactam Esters
Welcome to the Advanced Troubleshooting Guide for β-lactam ester hydrolysis. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists navigate one of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for β-lactam ester hydrolysis. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists navigate one of the most notoriously difficult transformations in antibiotic synthesis: selectively cleaving an ester protecting group without destroying the fragile β-lactam core.
Diagnostic Workflow: Identifying the Cause of Yield Loss
Before adjusting your reaction parameters, you must identify the kinetic pathway responsible for your low yields. Use the diagnostic flowchart below to determine your next steps.
Diagnostic workflow for troubleshooting low yields in beta-lactam ester hydrolysis.
Deep Dive: The Mechanistic Trap of Alkaline Hydrolysis
Why does the β-lactam ring open so easily?
The four-membered β-lactam ring is highly strained. Because of the geometric constraints of the ring, the nitrogen lone pair cannot optimally overlap with the carbonyl
π
-system. This inhibits normal amide resonance, making the β-lactam carbonyl carbon exceptionally electrophilic.
When exposed to standard alkaline conditions (e.g., NaOH or KOH), hydroxide ions readily attack this highly reactive carbonyl. This leads to immediate C-N bond cleavage (or C-O cleavage in oxo-β-lactams), resulting in irreversible degradation into inactive penicilloic acid derivatives[1][2]. Because the activation energy for this ring-opening event is remarkably low[3], traditional alkaline hydrolysis is generally considered unviable for these substrates[4].
Quantitative Kinetic Comparison
To successfully hydrolyze the ester, we must manipulate the conditions so that the rate of ester cleavage (
kester
) vastly exceeds the rate of ring opening (
klactam
).
Q: I am seeing complete loss of my starting material, but my isolated yield of the free acid is under 10%. What is happening?A: You are likely experiencing base-catalyzed ring opening. The hydroxide is acting as a nucleophile on the β-lactam core rather than the ester. Check your LC-MS for an [M+18] mass peak, which corresponds to the addition of water across the cleaved β-lactam ring (penicilloic acid). You must switch to milder conditions (Protocol A) or an enzymatic approach (Protocol B).
Q: Why do you recommend Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) for mild chemical hydrolysis?A: LiOH provides a dual kinetic advantage. First, it is a slightly weaker base, which reduces the bulk concentration of highly reactive free hydroxide. Second, the
Li+
cation acts as a mild Lewis acid. It coordinates specifically to the more accessible ester carbonyl oxygen, increasing its electrophilicity. This selectively accelerates the ester hydrolysis pathway, allowing the reaction to proceed at 0°C, a temperature where the β-lactam ring remains kinetically stable.
Q: Are there biocatalytic alternatives to chemical alkaline hydrolysis?A: Yes, and they are highly recommended. Porcine Liver Esterase (PLE) has been proven to selectively catalyze the hydrolysis of β-lactam esters (such as the methyl ester of benzylpenicillin) with high catalytic efficiency without hydrolyzing the sensitive β-lactam ring[5].
Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checks; they are the mechanistic safeguards that guarantee your yield.
Protocol A: Mild LiOH-Mediated Hydrolysis
Use this when enzymatic methods are unavailable and chemical cleavage is mandatory.
Solvent Preparation: Dissolve the β-lactam ester in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water.
Causality: THF solubilizes the organic ester, while water solvates the LiOH. The mixed-solvent system limits the effective concentration of hydroxide ions in the organic microenvironment, protecting the lipophilic β-lactam core.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C.
Causality: Lowering the temperature suppresses the higher-activation-energy ring-opening reaction more effectively than the ester hydrolysis pathway.
Base Addition: Add 1.05 molar equivalents of 0.5 M LiOH dropwise over 30 minutes using a syringe pump.
Causality: Dropwise addition prevents localized pH spikes that would instantly destroy the β-lactam ring.
Self-Validation Check (t=15 min): Take a 10 µL aliquot, quench immediately in 100 µL of pH 6.5 phosphate buffer, and analyze via LC-MS. Calculate the AUC ratio of the[M+18] ring-opened byproduct to the desired product. If the ratio > 0.05, the system is failing. Immediately lower the bath temperature to -10°C (ice/brine) and reduce the stirring rate to limit the mass transfer of
OH−
.
Quenching: Once TLC/LC-MS indicates complete consumption of the ester, quench the reaction immediately by adding 1 M HCl dropwise until the pH reaches 6.0. Extract the product using ethyl acetate.
Protocol B: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)
The gold-standard method for absolute chemoselectivity[5].
Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer and adjust the pH to exactly 7.2.
Causality: Maintaining a strict neutral pH prevents both acid-catalyzed and base-catalyzed degradation of the β-lactam core.
Substrate Introduction: Dissolve the β-lactam ester in a minimal volume of DMSO (maximum 5% of the final reaction volume) and add it to the buffer under gentle stirring.
Enzyme Addition: Add Porcine Liver Esterase (PLE) to the suspension (typically 10-50 U/mmol of substrate, depending on specific activity).
pH-Stat Titration (Critical Step): Connect the reaction vessel to an automated pH-stat titrator loaded with 0.1 M NaOH. Set the target pH to 7.2.
Causality: As the ester hydrolyzes, it releases a carboxylic acid, which drops the pH. If left unchecked, the acidic environment will halt enzyme activity and degrade the product. The pH-stat neutralizes this acid in real-time without ever exposing the molecule to bulk alkaline conditions.
Self-Validation Check: The reaction is self-verifying. Monitor the volume of 0.1 M NaOH dispensed by the pH-stat. The workflow is complete and successful exactly when the molar equivalents of NaOH dispensed match the initial molar amount of the ester substrate loaded. A flat plateau in the titration curve validates 100% conversion.
Technical Support Center: Stabilization & Storage of 2-Oxoazetidine-3-Carboxylic Acids
Welcome to the Technical Support Center for β -lactam derivatives. 2-Oxoazetidine-3-carboxylic acids are highly valuable intermediates in drug discovery, particularly for synthesizing β -lactamase inhibitors and novel an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for
β
-lactam derivatives. 2-Oxoazetidine-3-carboxylic acids are highly valuable intermediates in drug discovery, particularly for synthesizing
β
-lactamase inhibitors and novel antibiotics. However, researchers frequently encounter severe yield losses due to the inherent instability of the free acid form.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure the structural integrity of your compounds during storage and recovery.
Troubleshooting FAQs
Q1: Why does my synthesized 2-oxoazetidine-3-carboxylic acid degrade into 2-oxoazetidine during standard storage?
The Causality:
When stored individually or in solution at room temperature, 2-oxoazetidine-3-carboxylic acids gradually decompose and undergo spontaneous decarboxylation[1]. The root cause lies in the molecule's structural resemblance to a
β
-keto acid.
The C3 carboxylic acid is situated alpha to the C2
β
-lactam carbonyl. The inherent ring strain of the four-membered azetidine ring significantly increases the electrophilicity of the C2 carbonyl. At room temperature, this geometry facilitates a 6-membered cyclic transition state where the carboxylic proton transfers to the lactam oxygen. This triggers heterolytic C–C bond cleavage, releasing CO
2
gas and forming an enol intermediate, which rapidly tautomerizes into the biologically inactive 2-oxoazetidine[2].
Spontaneous decarboxylation pathway of 2-oxoazetidine-3-carboxylic acid via cyclic transition.
Q2: What are the optimal storage conditions to prevent this degradation?
The Data:
Storing the compound as a free acid is inherently risky because the acidic proton required for the degradation pathway is readily available. The most robust method to halt this unimolecular decomposition is to convert the free acid into a carboxylate salt (e.g., sodium salt) or to store it as a benzyl ester intermediate until immediately before use.
Below is a quantitative comparison of expected half-lives (
t1/2
) across various storage environments:
Storage State
Temperature
Atmosphere
Estimated Half-Life (
t1/2
)
Decarboxylation Risk
Free Acid (Solution)
25°C
Ambient
< 12 hours
Extreme
Free Acid (Neat)
25°C
Ambient
2–4 days
High
Free Acid (Neat)
-20°C
Desiccated
3–4 weeks
Moderate
Sodium Salt (Neat)
25°C
Desiccated
> 6 months
Low
Sodium Salt (Neat)
-20°C
Argon
> 2 years
Negligible
Benzyl Ester (Neat)
25°C
Ambient
> 2 years
Negligible
Q3: How do I practically convert the free acid to a stable salt for long-term storage, and how do I recover it?
The Protocol:
To prevent the cyclic transition state, you must physically remove the acidic proton. This step-by-step methodology ensures safe conversion to a sodium salt without triggering base-catalyzed
β
-lactam ring opening, followed by a safe recovery process.
Phase 1: Stabilization (Salt Formation)
Dissolution: Dissolve the freshly synthesized 2-oxoazetidine-3-carboxylic acid in a 1:1 mixture of anhydrous acetonitrile and MS-grade water at 4°C.
Deprotonation: Slowly add 1.0 equivalent of 0.1 M Sodium Bicarbonate (NaHCO
3
) dropwise while stirring vigorously. Monitor the pH to ensure it reaches ~7.2–7.5. Caution: Do not use strong bases like NaOH, as
β
-lactams are highly prone to nucleophilic ring hydrolysis.
Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize for 24–48 hours to obtain the sodium salt as a dry, fluffy powder.
Storage: Backfill the lyophilization vial with Argon, seal tightly with Parafilm, and store at -20°C.
Phase 2: Recovery (Pre-Experiment)
Resuspension: Dissolve the stored sodium salt in ice-cold MS-grade water immediately before your planned reaction.
Acidification: Pass the solution through a short column of Dowex 50WX8 (H+ form) cation-exchange resin maintained at 4°C.
Elution: Elute with cold water. The eluate contains the recovered free acid. Use this immediately in your downstream peptide coupling or biological assay.
Workflow for the stabilization, storage, and recovery of 2-oxoazetidine-3-carboxylic acids.
Q4: How can I validate the integrity of my stored compound before initiating a complex synthesis?
The Protocol:
A trustworthy experimental workflow requires a self-validating system. Before committing your recovered free acid to an expensive downstream synthesis, perform these rapid analytical checks to confirm that decarboxylation has not occurred.
1
H NMR Spectroscopy (Rapid Check): Dissolve a 2 mg aliquot of the recovered acid in cold D
2
O. Look for the presence of the C3 methine proton (typically a doublet of doublets around
δ
3.8–4.2 ppm). If decarboxylation has occurred, this signal will disappear and be replaced by a new methylene (CH
2
) signal at C3 (typically
δ
2.8–3.2 ppm) corresponding to the unsubstituted 2-oxoazetidine.
Attenuated Total Reflectance (ATR) IR: Analyze the dry powder. The intact free acid will show a broad O-H stretch (~2500–3000 cm
−1
) and two distinct carbonyl stretches: the highly strained
β
-lactam C=O (~1750–1770 cm
−1
) and the carboxylic acid C=O (~1710 cm
−1
). The loss of the 1710 cm
−1
peak is a definitive indicator of complete decarboxylation.
References
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). "Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles." Beilstein Journal of Organic Chemistry, 20, 1894–1899.
"Decarboxylation in Natural Products Biosynthesis." (2024). JACS Au, ACS Publications.
Part 1: Frequently Asked Questions (FAQs) – Core NMR Signatures
Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in elucidating the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in elucidating the complex structures of substituted azetidin-2-ones (β-lactams).
The azetidin-2-one ring is a highly strained four-membered heterocycle. This inherent ring strain, combined with the anisotropic effects of the cyclic amide (lactam) bond, creates a unique and highly sensitive local magnetic environment. Understanding the causality behind these NMR signatures is critical for accurate structural and stereochemical assignment.
Q1: What are the diagnostic ¹H and ¹³C NMR chemical shifts for the azetidin-2-one core, and why do they appear where they do?A1: The chemical shifts of the azetidin-2-one core are heavily dictated by the inductive effects of the ring heteroatoms.
¹³C NMR: The carbonyl carbon (C2) is highly deshielded, typically appearing between 162–172 ppm [1][2]. The C4 carbon is directly attached to the electronegative nitrogen, shifting it downfield to 50–70 ppm , while the C3 carbon generally resonates between 40–60 ppm [3].
¹H NMR: The C4-proton (H4) is typically the most downfield ring proton (4.5–5.5 ppm ) due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl group[3]. The C3-proton (H3) usually appears slightly upfield at 3.0–4.5 ppm [3].
Q2: How do I definitively assign the relative stereochemistry (cis vs. trans) of 3,4-disubstituted azetidin-2-ones?A2: The vicinal coupling constant (
3JH3−H4
) is the gold standard for stereochemical assignment in these rigid rings[4][5]. This is governed by the Karplus equation. In a four-membered ring, cis-protons are locked in a dihedral angle close to 0°, maximizing orbital overlap and resulting in a larger coupling constant (
3J≈
5.0–8.0 Hz)[6][7]. Conversely, trans-protons sit at a dihedral angle of approximately 120°–130°, near the minimum of the Karplus curve, yielding a significantly smaller coupling constant (
3J≈
0–3.0 Hz)[5][7][8].
Q3: My C3 and C4 proton signals are overlapping into a complex multiplet. How can I extract the coupling constants?A3: This is a phenomenon known as accidental isochrony, where the chemical shifts of H3 and H4 are coincidentally identical in your chosen solvent[3].
Solution: Change your deuterated solvent. Switching from CDCl₃ to a highly anisotropic solvent like Benzene-
d6
(C₆D₆) or a polar solvent like DMSO-
d6
alters the solvation shell and induces differential solvent shifts, often pulling the overlapping signals apart[3].
Part 2: Quantitative Data Presentation
To facilitate rapid spectral interpretation, the typical chemical shifts and coupling constants for the azetidin-2-one core are summarized below. Note that highly electronegative substituents (e.g., -CF₃, halogens) will push these values toward the higher end of the ranges[5][8].
Structural Feature
Nucleus
Typical Range
Diagnostic Notes
C2 (Carbonyl)
¹³C
162.0 – 172.0 ppm
Highly deshielded; confirms lactam ring closure.
C3 (CH)
¹³C
40.0 – 60.0 ppm
Shifts downfield if substituted with -Cl, -Br, or -OR.
C4 (CH)
¹³C
50.0 – 70.0 ppm
Deshielded by adjacent ring Nitrogen.
H3 (Proton)
¹H
3.0 – 4.5 ppm
Usually appears as a doublet (if C4 has 1 proton).
H4 (Proton)
¹H
4.5 – 5.5 ppm
Most downfield ring proton; doublet (if C3 has 1 proton).
N-H (Unsubstituted)
¹H
7.0 – 9.0 ppm
Often broad; highly solvent and concentration-dependent.
Cis Isomer (
3J
)
¹H-¹H
5.0 – 8.0 Hz
Dihedral angle ~0°. Strong NOE correlation.
Trans Isomer (
3J
)
¹H-¹H
0.0 – 3.0 Hz
Dihedral angle ~120°. Weak/No NOE correlation.
Part 3: Troubleshooting Guide for Complex Spectra
Issue 1: The N-H signal is missing or severely broadened, making integration impossible.
Cause: Quadrupolar relaxation of the Nitrogen-14 nucleus combined with rapid chemical exchange of the N-H proton with trace moisture in the solvent.
Solution: Ensure strictly anhydrous deuterated solvents are used. If the signal remains broad, lowering the acquisition temperature (e.g., to 0 °C) will slow down the chemical exchange rate, sharpening the N-H peak.
Issue 2: I am observing an intermediate
3JH3−H4
coupling constant (e.g., 3.5 – 4.5 Hz). Is it cis or trans?
Cause: While rare, extremely bulky substituents (such as large diethoxyphosphoryl groups or trifluoromethyl groups) can distort the planarity of the four-membered ring, pushing the dihedral angles slightly off their ideal values and resulting in atypical
3J
values[4][8].
Solution: Do not rely solely on J-coupling in this scenario. Immediately run a 2D NOESY or ROESY experiment. A strong through-space NOE cross-peak between H3 and H4 definitively confirms a cis relationship, acting as an orthogonal validation.
Part 4: Step-by-Step Methodology: Self-Validating NMR Elucidation Protocol
To ensure absolute scientific integrity, use this self-validating workflow for structural elucidation. Every step is designed to confirm the findings of the previous one.
Step 1: Sample Preparation & 1D Acquisition
Dissolve 10–15 mg of the purified azetidin-2-one in 0.6 mL of high-purity, anhydrous CDCl₃ or DMSO-
d6
.
Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz, preferably 600 MHz for complex substitutions) and a 1D ¹³C{¹H} NMR spectrum.
Identify the C2 carbonyl peak (~165 ppm) in the ¹³C spectrum to verify the intact β-lactam ring[1].
Locate the H3 and H4 protons in the ¹H spectrum (3.0–5.5 ppm range)[3].
Extract the vicinal coupling constant (
3J
).
Formulate a stereochemical hypothesis: Assign cis if
3J
> 5.0 Hz; assign trans if
3J
< 3.0 Hz[5].
Step 3: Orthogonal Validation via 2D NMR
Acquire a 2D COSY spectrum: Verify that the H3 and H4 protons are indeed coupled to each other, ruling out accidental overlap with substituent signals[3].
Acquire a 2D NOESY spectrum: Look for a cross-peak between H3 and H4. A strong cross-peak validates a cis assignment. The absence of a cross-peak (or a very weak one) validates a trans assignment.
Acquire 2D HSQC and HMBC spectra: Use HSQC to map H3 to C3 and H4 to C4[3]. Use HMBC to observe long-range correlations (²J, ³J) from H3 and H4 to the C2 carbonyl carbon and to the substituents at the N1, C3, and C4 positions, finalizing the exact regiochemistry of the molecule[3].
Part 5: Workflow Visualization
Experimental workflow for NMR-based structure elucidation of azetidin-2-ones.
References
Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
Some new [(chromen-4-ylamino)-ethyl]-azetidin-2-ones and their antibacterial activity. SciSpace.
Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. SciELO.
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents. PMC.
CF3 Beta Lactams. Frontiers.
Stereochemical preference toward oncotarget: Design, synthesis and in vitro anticancer evaluation of diastereomeric β-lactams. Oncotarget.
Chemical Synthesis of β-Lactams: Asymmetric C
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
A Senior Scientist's Guide to 1H and 13C NMR for Azetidin-2-one Ring Validation
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics. Its strained four-membered ring is key to its biological activity...
Author: BenchChem Technical Support Team. Date: March 2026
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics. Its strained four-membered ring is key to its biological activity, but also presents unique challenges in structural verification. For researchers in drug development, unambiguous confirmation of the β-lactam scaffold, including its substitution pattern and stereochemistry, is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral characteristics of the azetidin-2-one ring. It is designed for researchers and scientists, offering not just data, but the underlying principles and experimental strategies to ensure confidence in your structural assignments. We will explore how substitution patterns influence chemical shifts and how to leverage both 1D and 2D NMR techniques for complete and trustworthy validation.
The NMR Fingerprint of the Azetidin-2-one Core
The strained, non-aromatic nature of the β-lactam ring gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. Understanding these typical ranges is the first step in validation.
¹H NMR: The Protons Tell the Story
The protons on the C3 and C4 positions of the azetidin-2-one ring are the most informative. Their chemical shifts are highly sensitive to the electronic environment created by substituents.
H3 (Proton at C3): Typically resonates in the range of 3.0 - 4.5 ppm . Its precise shift is heavily influenced by substituents at C3. Electronegative groups, such as halogens or oxygen-containing moieties, will shift this proton downfield (to a higher ppm value)[1].
H4 (Proton at C4): Often the most downfield of the ring protons, appearing between 4.5 - 5.5 ppm . This is due to the combined deshielding effects of the adjacent nitrogen atom and the carbonyl group[1].
N-H (Amide Proton): If the nitrogen is unsubstituted, the N-H proton signal is typically found between 7.0 - 9.0 ppm . This peak is often broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding effects[1].
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework, with the carbonyl carbon being a key diagnostic signal.
C2 (Carbonyl Carbon): This is a hallmark signal for the azetidin-2-one ring, appearing significantly downfield in the range of 165 - 180 ppm . The exact chemical shift is sensitive to ring strain and the nature of the substituent on the nitrogen atom[1][2].
C3: The C3 carbon typically resonates between 40 - 60 ppm . As with its attached proton, its shift is highly dependent on the nature of the C3 substituent[1].
C4: The C4 carbon is generally found in the 50 - 70 ppm range, influenced by the adjacent nitrogen[1].
Comparative Analysis: The Impact of Substitution
The true power of NMR lies in its ability to reveal the subtle electronic effects of different substituents on the azetidin-2-one ring. The following tables provide a comparative summary of reported chemical shifts for various substitution patterns, demonstrating these trends.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Substituted Azetidin-2-ones
The Decisive Factor: Coupling Constants and Stereochemistry
One of the most critical aspects of azetidin-2-one validation is determining the relative stereochemistry of substituents at the C3 and C4 positions. This is unequivocally established by the vicinal coupling constant, ³J, between H3 and H4. The magnitude of this coupling is dictated by the dihedral angle between the two C-H bonds, as described by the Karplus relationship.
cis-Isomers: Protons on the same face of the ring have a smaller dihedral angle, resulting in a larger coupling constant, typically in the range of 4.2 - 5.5 Hz [2][5].
trans-Isomers: Protons on opposite faces of the ring have a dihedral angle approaching 90°, leading to a smaller coupling constant, generally around 2.5 Hz or less[2][5].
This clear distinction in ³J values is often the most reliable method for assigning stereochemistry in monocyclic β-lactams.
Experimental Protocols for Self-Validating Data
Acquiring high-quality, unambiguous NMR data requires a systematic approach. The following protocols outline a self-validating workflow, from simple 1D acquisition to advanced 2D correlation experiments.
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
This initial step provides the fundamental chemical shift and coupling information.
1. Sample Preparation:
Dissolve 5-10 mg of the purified azetidin-2-one derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d₃ is a good first choice for many neutral organic compounds.
Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality[1].
2. ¹H NMR Acquisition:
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
Spectral Width (SW): Set to a range that encompasses all expected signals, typically 12-16 ppm[6].
Acquisition Time (AQ): Use a value of 2-4 seconds to ensure good resolution[6].
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra[1].
Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.
3. ¹³C NMR Acquisition:
Pulse Program: Use a proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems)[7].
Spectral Width (SW): A standard width of ~240 ppm is appropriate.
Acquisition Time (AQ): ~1.0-1.5 seconds.
Relaxation Delay (D1): ~2.0 seconds is a good starting point for general characterization[7]. For truly quantitative results where peak integrals are compared, much longer delays (5 times the longest T1 relaxation time) and an inverse-gated decoupling sequence are necessary[8][9].
Number of Scans (NS): This is highly dependent on sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio[7].
Protocol 2: Advanced 2D NMR for Unambiguous Validation
In cases of spectral overlap or complex substitution patterns, 2D NMR is essential. It provides a roadmap of the molecular connectivity, leaving no room for ambiguity[1][10][11].
Caption: Workflow for NMR-based structure elucidation of azetidin-2-ones.
1. COSY (Correlation Spectroscopy):
Purpose: To identify protons that are spin-coupled to each other (typically through 2-3 bonds). This is fundamental for tracing proton networks, such as the H3-H4 system.
Key Parameters:
TD (Time Domain): 2K in F2 (direct dimension), 256-512 in F1 (indirect dimension)[1].
Purpose: To correlate each proton signal with the carbon signal to which it is directly attached (one-bond correlation). This is the definitive way to assign the C3 and C4 resonances based on their corresponding H3 and H4 assignments.
J-Coupling: Set for an average one-bond C-H coupling of ~145 Hz.
3. HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the azetidin-2-one ring to its substituents and for confirming the overall carbon skeleton, especially the position of quaternary carbons[1][3].
Key Parameters:
TD (Time Domain): 2K in F2, 256-512 in F1.
NS (Number of Scans): 4-16 scans per increment (HMBC is less sensitive than HSQC)[1].
Long-Range J-Coupling: Optimized for a J-coupling of 5-8 Hz[3].
Troubleshooting Common NMR Challenges
Caption: Logical approach to resolving overlapping NMR signals.
Even with optimized protocols, challenges can arise. Here are solutions to common issues:
Problem: Overlapping H3 and H4 Signals: Sometimes, the chemical shifts of H3 and H4 are coincidentally very similar, making it impossible to measure the crucial ³J coupling constant from the 1D spectrum.
Solution 1: Change the Solvent. Rerunning the sample in a different solvent, particularly an aromatic one like benzene-d₆, is often the simplest fix. The anisotropic effect of the benzene ring will interact with the solute, inducing different shifts in the protons and resolving the overlap[1][12][13]. Protons located on one face of the β-lactam may be shielded while those on the other are deshielded, breaking the degeneracy.
Solution 2: Use 2D COSY. A COSY spectrum can often reveal the cross-peak indicating the H3-H4 coupling, even if the diagonal peaks are severely overlapped in the 1D spectrum[1].
Problem: Broad, Poorly Resolved Peaks: This can obscure coupling patterns and make accurate integration impossible.
Cause & Solution: Poor Shimming. The magnetic field is not homogeneous. Re-shim the instrument.
Cause & Solution: Insoluble Material. The sample is not fully dissolved. Filter the sample before placing it in the NMR tube[1].
Cause & Solution: Sample Too Concentrated. High viscosity and intermolecular interactions can cause peak broadening. Dilute the sample.
Problem: Unexpected Peaks in the Spectrum: These can be confusing and lead to misinterpretation.
Cause & Solution: Residual Solvents. Solvents from purification (e.g., ethyl acetate, hexanes) can be persistent. Co-evaporate the sample with a more volatile solvent or place it under high vacuum for an extended period[1].
Cause & Solution: Water in the Solvent. Deuterated solvents are often hygroscopic. Use a fresh ampoule of solvent or dry the solvent over molecular sieves.
By combining a thorough understanding of the characteristic chemical shifts of the azetidin-2-one ring with a systematic and multi-faceted experimental approach, researchers can achieve complete and unambiguous structural validation. The use of 2D NMR techniques is not merely a supplementary tool but a necessary component of a self-validating system, ensuring the scientific integrity of the data and providing the highest confidence in the structure of these vital pharmaceutical building blocks.
References
Rapid quantitative 1H–13C two-dimensional NMR with high precision. Royal Society of Chemistry. [Link]
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. ResearchGate. [Link]
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Who we serve. [Link]
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]
Optimized Default 13C Parameters. University of Missouri - St. Louis. [Link]
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]
Development of Quantitative 13C NMR Characterization and Simulation of C, H, O Content for Pyrolysis Oils Based on the 13C NMR A. Royal Society of Chemistry. [Link]
Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed. [Link]
Azetidin-2-one versus chroman-2-one: Application of >1>H- >13>C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. University of Botswana. [Link]
Determining Stereochemistry of Azetidin-2-one Substituents using Coupling Constants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The azetidin-2-one, or β-lactam, ring is a cornerstone of many life-saving antibiotics. The precise three-dimensional arrangement of substituents on this ri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidin-2-one, or β-lactam, ring is a cornerstone of many life-saving antibiotics. The precise three-dimensional arrangement of substituents on this ring, its stereochemistry, is critical to its biological function. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of proton-proton (¹H-¹H) coupling constants, offers a powerful and non-destructive method to elucidate this vital structural detail. This guide provides an in-depth comparison of how coupling constants are used to differentiate between cis and trans isomers of substituted azetidin-2-ones, supported by theoretical principles and actionable experimental data.
The Decisive Factor: The Karplus Relationship
The ability to distinguish between stereoisomers using NMR hinges on the Karplus relationship. This principle describes the correlation between the vicinal coupling constant (³JHH) of two protons on adjacent carbons and the dihedral angle (Φ) that separates them.[1] In the context of the azetidin-2-one ring, the dihedral angle between the protons at the C3 and C4 positions is markedly different for cis and trans isomers, leading to predictably distinct coupling constants.[2]
Cis vs. Trans Isomers: A Tale of Two Angles
The constrained four-membered ring of the β-lactam enforces specific geometries on its substituents, directly influencing the ³JH3,H4 coupling constant.
Cis Isomers: In the cis configuration, the substituents at C3 and C4 reside on the same face of the ring. This orientation results in a small dihedral angle between the C3 and C4 protons, typically approaching 0°. According to the Karplus equation, this near-eclipsed arrangement gives rise to a relatively large coupling constant.[3][4]
Trans Isomers: Conversely, in the trans configuration, the substituents are on opposite faces of the ring. This staggered arrangement leads to a dihedral angle of approximately 90° between the C3 and C4 protons. The Karplus relationship predicts a significantly smaller coupling constant for this geometry, often close to zero.[3][5]
The following table summarizes the characteristic ³JH3,H4 coupling constants that serve as a reliable guide for stereochemical assignment.
It is important to recognize that these values can be influenced by the electronic nature of other substituents on the ring and the solvent used. However, the substantial difference in the magnitude of the coupling constant remains a robust diagnostic tool.
Experimental Protocol for Stereochemical Determination
This section details a standard operating procedure for determining ³JH3,H4 coupling constants in substituted azetidin-2-ones via ¹H NMR spectroscopy.
1. Sample Preparation:
Dissolve 5-10 mg of the purified β-lactam in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Ensure complete dissolution of the sample to avoid peak broadening due to an inhomogeneous magnetic field.[2] If necessary, filter the sample to remove any particulate matter.[2]
If the chemical shifts of the C3 and C4 protons overlap, consider using a different deuterated solvent to induce differential shifts and resolve the signals.[2]
2. NMR Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of the splitting patterns.
Optimize acquisition parameters, including the number of scans to achieve a high signal-to-noise ratio and a sufficient relaxation delay (D1) of 1-2 seconds.[2]
3. Data Processing and Analysis:
Apply appropriate window functions during Fourier transformation to enhance resolution or signal-to-noise as needed.
Carefully phase and baseline correct the spectrum.
Identify the multiplets corresponding to the C3 and C4 protons.
Accurately measure the distance in Hertz (Hz) between the split peaks within these multiplets to determine the coupling constant (J).
The coupling between H3 and H4 is reciprocal; therefore, the same coupling constant should be measurable in the splitting patterns of both protons, providing internal validation of the assignment.
Visualizing the Stereochemical and Experimental Logic
The following diagrams illustrate the fundamental principles and the workflow for this analysis.
Figure 1: Correlation between stereoisomer, dihedral angle, and the expected ³JH3,H4 coupling constant in azetidin-2-ones.
Figure 2: A step-by-step workflow for the determination of azetidin-2-one stereochemistry using ¹H NMR.
For an even higher degree of confidence in stereochemical assignment, Nuclear Overhauser Effect (NOE) spectroscopy serves as an excellent complementary technique.[6] NOE detects protons that are close in space, irrespective of their bonding connectivity.[7]
In a cis-azetidin-2-one , the H3 and H4 protons are on the same face of the ring and thus in close proximity. An NOE correlation is expected between them.
In a trans-azetidin-2-one , these protons are on opposite faces and further apart, resulting in a very weak or absent NOE correlation.
Performing a 2D NOESY or a series of 1D selective NOE experiments can provide orthogonal data to confirm the stereochemistry determined from coupling constants.[6][7]
Conclusion
The analysis of ³JH3,H4 coupling constants is a cornerstone of stereochemical determination for substituted azetidin-2-ones. The clear and predictable difference in the magnitude of these constants for cis and trans isomers, a direct consequence of the Karplus relationship, provides a reliable and accessible method for structural elucidation. When combined with confirmatory techniques like NOE spectroscopy, researchers can achieve unambiguous assignment of stereochemistry, a critical step in the development of novel β-lactam-based therapeutics.
References
Benchchem. Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Technical Support Center. Accessed March 7, 2024.
Benchchem. Strategies to improve the stereoselectivity of azetidin-2-one synthesis. Accessed March 7, 2024.
Saka, B. A., & Turgut, Z. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
Nanalysis. Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR.
Nagate, T., Utsui, Y., & Inouye, S. (1984). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 24(2-3), 299-303.
Nagate, T., Utsui, Y., & Inouye, S. (1984). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 24(2-3), 299-303.
Harrison, W. A., & Mayo, D. W. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction.
Duke University. Coupling constants. Duke NMR Center. Accessed March 7, 2024.
Iowa State University. NMR Coupling Constants.
D'hooghe, M., et al. (2007). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. Arkivoc, 2007(14), 1-10.
ACD/Labs. (2009).
da Silva, A. B. F., et al. (2012). β-lactam antibiotics epitope mapping with STD NMR spectroscopy: a study of drug-human serum albumin interaction. Journal of the Brazilian Chemical Society, 23(11), 2001-2007.
Gagné, S. M., et al. (2007). NMR Dynamics of PSE-4 β-Lactamase: An Interplay of ps-ns Order and μs-ms Motions in the Active Site. Biophysical Journal, 93(1), 241-251.
Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18.
NMR Wiki. (2009). Determination of relative stereochemistry. Accessed March 7, 2024.
JEOL USA. (2021). Basics of NOE/NOESY: Causes and Solutions When NOE is not Observed. Accessed March 7, 2024.
Al-Tel, T. H. (2007). Synthesis of Novel N-(4-Ethoxyphenyl)
Podkorytov, I. S., et al. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 647-653.
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
Beilstein Journals. (2006).
LibreTexts Chemistry. (2021). 5.4: NOESY Spectra.
Fu, N., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc, 2009(9), 21-44.
Tormena, C. F., et al. (2021). Karplus relationships of the 2 JHNα and 3 JΗΝβ couplings in organic azides. Magnetic Resonance in Chemistry, 59(2), 187-194.
A Comparative Guide to Beta-Lactam Antibiotics in the Treatment of Bacterial Infections
For decades, beta-lactam antibiotics have been a cornerstone in the global fight against bacterial infections. Their broad-spectrum efficacy and generally favorable safety profile have made them one of the most prescribe...
Author: BenchChem Technical Support Team. Date: March 2026
For decades, beta-lactam antibiotics have been a cornerstone in the global fight against bacterial infections. Their broad-spectrum efficacy and generally favorable safety profile have made them one of the most prescribed classes of antimicrobials.[1] However, the ever-present challenge of antimicrobial resistance necessitates a nuanced understanding of the subtle yet critical differences between the various classes of beta-lactam antibiotics. This guide provides an in-depth comparison of penicillins, cephalosporins, carbapenems, and monobactams, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the mechanistic underpinnings of their action, the experimental methodologies used to evaluate their performance, and a comparative analysis of their efficacy against key bacterial pathogens.
The Common Thread: Mechanism of Action
All beta-lactam antibiotics share a core structural feature: the beta-lactam ring.[2][3] This four-membered ring is the key to their bactericidal activity. They function by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[2][4] Specifically, beta-lactams act as covalent inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[5][6] By binding to the active site of these enzymes, beta-lactams block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[7][8]
Caption: Mechanism of action of beta-lactam antibiotics.
The Rise of Resistance: Beta-Lactamases
The primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes.[2][9][10] These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic before it can reach its PBP target.[6][9] To counter this, beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam have been developed.[11][12] These compounds act as "suicide inhibitors" or form unfavorable steric interactions with the beta-lactamase enzyme, effectively neutralizing it and allowing the partner beta-lactam antibiotic to exert its effect.[13]
Evaluating Efficacy: Key Experimental Protocols
To objectively compare the performance of different beta-lactam antibiotics, standardized in vitro methods are essential. Two of the most critical assays in antimicrobial drug development are the determination of the Minimum Inhibitory Concentration (MIC) and the time-kill assay.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method is a widely used technique for determining MIC values.
Experimental Protocol: Broth Microdilution
Preparation of Antibiotic Solutions: A series of two-fold dilutions of the beta-lactam antibiotic are prepared in a 96-well microtiter plate using a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[14]
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to a specific number of bacterial cells per milliliter.[13]
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.[14]
Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.[14]
Reading Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[14]
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay for Bactericidal Activity
While the MIC provides information on the concentration required to inhibit growth, the time-kill assay assesses the rate and extent of bacterial killing over time.[11] This is crucial for understanding the pharmacodynamics of an antibiotic and distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Experimental Protocol: Time-Kill Assay
Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium. Test tubes are prepared with various concentrations of the beta-lactam antibiotic, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC), along with a growth control (no antibiotic).[11]
Inoculation and Sampling (T=0): The bacterial inoculum is added to each tube. Immediately after inoculation, a sample is taken from each tube to determine the initial bacterial concentration (CFU/mL) at time zero.[11]
Incubation and Serial Sampling: The tubes are incubated, and samples are withdrawn at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).[11]
Quantification: Each sample is serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the viable bacterial concentration (CFU/mL) at each time point.[11]
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum is generally considered bactericidal.[6]
Section 1: Mechanistic Profiling & Kinetic Comparisons
Comparative Efficacy of Next-Generation Beta-Lactamase Inhibitors: A Technical Guide for Drug Development The escalation of antimicrobial resistance, particularly among Carbapenem-Resistant Enterobacterales (CRE) and mul...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of Next-Generation Beta-Lactamase Inhibitors: A Technical Guide for Drug Development
The escalation of antimicrobial resistance, particularly among Carbapenem-Resistant Enterobacterales (CRE) and multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter baumannii, has necessitated a paradigm shift in drug design. Classical beta-lactamase inhibitors (BLIs) like clavulanate and tazobactam are increasingly compromised by complex resistance mechanisms. As a Senior Application Scientist, I evaluate the transition toward novel non-beta-lactam architectures—specifically Diazabicyclooctanes (DBOs) and Cyclic Boronates—which offer distinct kinetic advantages and expanded spectrums of activity. This guide dissects their mechanistic profiling, outlines self-validating experimental workflows for efficacy evaluation, and compares their clinical performance.
The efficacy of a BLI is fundamentally dictated by its binding kinetics and mechanism of target neutralization.
Diazabicyclooctanes (DBOs: Avibactam, Relebactam, Durlobactam)
Unlike classical suicide inhibitors that are irreversibly hydrolyzed, 1[1]. Following acylation, the carbamoyl complex can undergo recyclization, allowing a single inhibitor molecule to rescue itself and neutralize multiple enzyme targets.2[2]. However,2[2], though3[3]. To bridge this gap, newer DBOs like3[3].
Logical mapping of Serine β-Lactamase inhibition mechanisms by DBOs and Cyclic Boronates.
Table 1: Comparative Kinetic Parameters and Spectrum of Activity
Inhibitor
Structural Class
Target Spectrum
Example Target
Acylation Efficiency (
k2/Ki
or
kinact/KI
)
Avibactam
DBO
Class A, C, OXA-48
CTX-M-15 (Class A)
1.0×105M−1s−1
Avibactam
DBO
Class A, C, OXA-48
OXA-10 (Class D)
1.1×101M−1s−1
Durlobactam
DBO
Class A, C, D
OXA-23/24/40 (Class D)
5.0−9.0×103M−1s−1
Vaborbactam
Cyclic Boronate
Class A, C
KPC-2 (Class A)
High Affinity (
KI<1μM
)
Section 2: Experimental Workflows for Efficacy Validation
Robust drug development relies on self-validating experimental designs. Absolute values like
IC50
are highly sensitive to assay conditions (e.g., enzyme concentration, pre-incubation time). Therefore, determining the second-order rate constant (
kinact/KI
) is the gold standard for comparing inhibitor potency.
Objective : Quantify the acylation efficiency (
kinact/KI
) of the BLI candidate.
Causality & Logic : We utilize Nitrocefin, a chromogenic cephalosporin, because its hydrolysis produces a distinct colorimetric shift (390 nm to 482 nm). This allows for real-time, continuous tracking of enzyme velocity. By measuring the pseudo-first-order inactivation rate (
kobs
) at various inhibitor concentrations, we can derive
kinact
(maximum inactivation rate) and
KI
(binding affinity).
Self-Validating System : The protocol mandates a "No-Inhibitor Control" to establish the baseline maximum velocity (
Vmax
) and a "No-Enzyme Control" to account for spontaneous nitrocefin degradation. If the baseline
Vmax
deviates from historical QC charts, the run is invalidated, ensuring data integrity.
Steps :
Prepare recombinant beta-lactamase (e.g., KPC-2) in 50 mM HEPES buffer (pH 7.5).
Pre-incubate the enzyme with varying concentrations of the BLI for defined time intervals (0 to 30 minutes).
Initiate the reaction by adding 100 µM Nitrocefin.
Monitor absorbance at 482 nm continuously for 5 minutes.
Calculate
kobs
using non-linear regression and plot against inhibitor concentration to determine
kinact/KI
.
Objective : Evaluate the synergistic efficacy of the BLI-antibiotic combination against MDR clinical isolates.
Causality & Logic : Most BLIs lack intrinsic antibacterial activity. Their efficacy is measured by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner beta-lactam (e.g., Ceftazidime, Meropenem) below the clinical susceptibility breakpoint[5].
Self-Validating System : Assays must be performed using standardized reference strains (e.g., E. coli ATCC 25922).5[5].
Steps :
Culture MDR bacterial strains and adjust to a 0.5 McFarland standard.
Prepare 96-well plates with serial two-fold dilutions of the partner antibiotic.
Add the BLI at a fixed concentration (typically 4 µg/mL for avibactam/relebactam or 8 µg/mL for vaborbactam).
Inoculate wells with
5×105
CFU/mL of the bacterial suspension.
Incubate at 37°C for 16-20 hours and determine the lowest concentration inhibiting visible growth.
Step-by-step experimental workflow for evaluating novel beta-lactamase inhibitors.
Translating in vitro kinetics into clinical outcomes reveals subtle but critical differences between combinations like Ceftazidime-Avibactam (CAZ-AVI) and Meropenem-Vaborbactam (MER-VAB).6[6]. However, their pharmacological designs differ fundamentally:6[6].
Karaiskos, I. et al. "Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs." MDPI (Antibiotics), 2025.
BenchChem. "The Evolving Landscape of Beta-Lactamase Inhibitors: A Comparative Guide for Researchers." BenchChem, 2025.
ASM Journals. "Effectiveness and safety of meropenem–vaborbactam versus ceftazidime–avibactam in multidrug-resistant Gram-negative infections." Antimicrobial Agents and Chemotherapy, 2026.
ACS Publications. "β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs." Journal of Medicinal Chemistry, 2019.
ASM Journals. "Targeting Multidrug-Resistant Acinetobacter spp.: Sulbactam and the Diazabicyclooctenone." Antimicrobial Agents and Chemotherapy, 2019.
ResearchGate. "Assessing the Potency of β-Lactamase Inhibitors with Diverse Inactivation Mechanisms against the PenA1 Carbapenemase from Burkholderia multivorans.
Beyond the Carboxyl Group: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids
Carboxylic acids are ubiquitous targets in metabolomics, environmental analysis, and drug development. However, their high polarity, poor retention on standard reversed-phase liquid chromatography (RP-LC), and variable i...
Author: BenchChem Technical Support Team. Date: March 2026
Carboxylic acids are ubiquitous targets in metabolomics, environmental analysis, and drug development. However, their high polarity, poor retention on standard reversed-phase liquid chromatography (RP-LC), and variable ionization efficiencies pose significant analytical challenges[1]. To overcome these hurdles, mass spectrometrists must choose between three primary analytical paradigms: Gas Chromatography-Electron Impact MS (GC-EI-MS) , Native Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS) , and Derivatization-Assisted LC-ESI-MS/MS (e.g., AMPP charge-reversal).
As an application scientist, I evaluate these methods not just by their theoretical limits, but by how their underlying fragmentation mechanics dictate real-world assay robustness. This guide objectively compares the fragmentation patterns, experimental workflows, and quantitative performance of these three approaches.
Part 1: Mechanistic Fragmentation Patterns (The "Why")
Understanding the gas-phase chemistry of your analyte is the foundation of method development. The fragmentation pathway dictates your choice of instrumentation, your background noise, and ultimately, your Lower Limit of Quantification (LLOQ).
GC-EI-MS: Radical Cation Dynamics
When subjected to hard ionization (70 eV EI), carboxylic acids form odd-electron radical cations ([M]•+). The fragmentation of these highly energetic species is governed by Stevenson's Rule, which predicts that cleavage will preferentially leave the positive charge on the most stable carbocation fragment.
McLafferty Rearrangement: For aliphatic carboxylic acids possessing a hydrogen atom at the gamma (γ) carbon, the dominant fragmentation pathway is the McLafferty rearrangement. This proceeds via a six-membered cyclic transition state, resulting in the cleavage of the α-β carbon bond to yield a neutral alkene (undetected) and a resonance-stabilized enol radical cation (e.g., m/z 60 for unsubstituted aliphatic acids)[2].
Alpha-Cleavage: Cleavage at the α-carbon produces an acylium ion ([R-C≡O]+) and a neutral radical, often yielding a prominent peak at m/z 45 ([COOH]+)[3].
Native LC-ESI-MS/MS: Even-Electron Anion Pathways
In negative-ion mode ESI, carboxylic acids undergo Brønsted-Lowry acid-base reactions to form even-electron deprotonated anions ([M-H]-)[4]. Because these are even-electron species with lower internal energy than EI radical cations, their fragmentation under Collision-Induced Dissociation (CID) is fundamentally different.
Decarboxylation: The most characteristic fragmentation is the neutral loss of carbon dioxide (-44 Da) to form a carbanion[R]-.
Water Loss: Hydroxy-carboxylic acids frequently exhibit a secondary loss of H₂O (-18 Da).
The Analytical Challenge: Short-chain carboxylic acids (SCFAs) often yield low-mass product ions that suffer from severe chemical background noise in standard triple quadrupole mass spectrometers, severely limiting sensitivity.
AMPP-Derivatized LC-ESI-MS/MS: Charge-Reversal and Reporter Ions
To circumvent the limitations of negative ESI, charge-reversal derivatization using 1-(4-aminomethylphenyl)pyridin-1-ium (AMPP) chloride is employed. This converts the thermodynamically stable carboxylic acid into a cationic amide, imparting a permanent positive charge[5].
Reporter Ion Cleavage: Under CID, the AMPP-derivatized molecule predictably fragments at the amide bond to yield a highly stable, intense reporter ion at m/z 169. This predictable cleavage funnels the majority of the ion current into a single product ion, creating an exceptionally sensitive Multiple Reaction Monitoring (MRM) transition[5].
Logical flow of carboxylic acid ionization and subsequent fragmentation pathways.
Part 2: Experimental Protocols & Self-Validating Systems
A robust protocol is not merely a sequence of steps; it is a self-validating system. The inclusion of isotopically labeled internal standards (IS) prior to extraction is critical to correct for matrix effects and variations in derivatization efficiency[6].
Protocol A: Native LC-ESI-MS/MS (Negative Mode)
Best for: High-throughput screening of medium-to-long chain fatty acids where ultimate sensitivity is not the primary bottleneck.
Sample Extraction: Crash plasma/serum proteins using 3 volumes of cold acetonitrile (-20°C) containing ¹³C-labeled internal standards.
Causality: Cold solvent rapidly denatures esterases and lipases, preventing the ex vivo hydrolysis of complex lipids into free fatty acids, which would artificially inflate quantitative results.
Centrifugation: 14,000 x g for 10 min at 4°C to pellet precipitated proteins.
LC Separation: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Causality: Native short-chain carboxylic acids are too polar to be retained on standard C18 columns. HILIC provides the necessary orthogonal retention mechanism[6].
MS/MS Detection: Operate in ESI negative mode. Set MRM transitions for [M-H]- → [M-H-CO₂]-.
Best for: Trace-level quantification of eicosanoids, SCFAs, and low-abundance metabolites.
Activation: To 50 µL of sample extract, add 10 µL of 500 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile.
Causality: EDC activates the thermodynamically stable carboxyl group by forming a highly reactive O-acylisourea intermediate.
Derivatization: Immediately add 10 µL of 10 mM AMPP chloride.
Causality: The primary amine of AMPP acts as a nucleophile, displacing the isourea to form a stable amide bond, permanently affixing the pyridinium cation to the analyte[5].
Incubation: Heat at 60°C for 30 minutes to drive the reaction to >95% yield.
Quenching: Add 100 µL of water/methanol (50:50) to quench any unreacted EDC and prevent on-column precipitation.
MS/MS Detection: Operate in ESI positive mode. Monitor the precursor [M+AMPP]+ to the m/z 169 product ion.
Step-by-step mechanistic workflow for AMPP charge-reversal derivatization.
Part 3: Quantitative Performance Comparison
To objectively compare these methodologies, we must look at the Lower Limit of Quantification (LLOQ), linear dynamic range, and susceptibility to matrix effects. As demonstrated in the data below, charge-reversal derivatization strategies consistently outperform native analysis for short-chain and low-abundance acids by shifting the analyte mass out of the low-mass chemical noise region[5],[1].
For structural elucidation and library matching of unknown metabolites, GC-EI-MS remains the gold standard due to the predictable, reproducible nature of odd-electron fragmentations like the McLafferty rearrangement[2]. However, for the targeted quantification of carboxylic acids in complex biological matrices, Native LC-ESI-MS/MS often suffers from poor ionization efficiency and high background noise[1].
By employing charge-reversal derivatization with reagents like AMPP , researchers can shift their analytes into the positive ion mode. This leverages the extreme sensitivity of reporter ion fragmentation, achieving up to a 20-fold increase in sensitivity and allowing for the robust quantification of trace-level eicosanoids and short-chain fatty acids[5].
References
JoVE. "Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation." Journal of Visualized Experiments. URL:[Link]
Schwartz-Zimmermann, H. E., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, PubMed Central (PMC10850028), 2024. URL:[Link]
eGyanKosh. "Mass Spectrometry: Fragmentation Patterns." Indira Gandhi National Open University. URL:[Link]
Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, Royal Society of Chemistry, 2016. URL:[Link]
Personal protective equipment for handling (3S)-2-oxoazetidine-3-carboxylic acid
Advanced Safety and PPE Protocol for Handling (3S)-2-oxoazetidine-3-carboxylic acid As a highly strained, chiral building block utilized in the synthesis of advanced antibiotics and enzyme inhibitors, (3S)-2-oxoazetidine...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and PPE Protocol for Handling (3S)-2-oxoazetidine-3-carboxylic acid
As a highly strained, chiral building block utilized in the synthesis of advanced antibiotics and enzyme inhibitors, (3S)-2-oxoazetidine-3-carboxylic acid requires rigorous handling protocols. While its carboxylic acid moiety presents standard irritant properties, the primary operational threat lies in its 4-membered 2-oxoazetidine (
β
-lactam) ring. Standard benchtop safety measures are insufficient for this class of compounds; a barrier-isolation approach is mandatory.
The Causality of Hazard: Why Standard PPE is Insufficient
To understand the strict Personal Protective Equipment (PPE) requirements, we must look at the molecule's reactivity. The
β
-lactam pharmacophore is a potent electrophile. If inhaled as a dust or exposed to bare skin, the strained carbonyl carbon undergoes rapid nucleophilic attack by the amino groups of host proteins (such as human serum albumin).
This ring-opening acylation creates a hapten-protein complex[1]. The human immune system recognizes this complex as a foreign antigen, which can trigger severe Type I (IgE-mediated anaphylaxis) or Type IV (cell-mediated contact dermatitis) hypersensitivity. Because of this extreme sensitization potential, handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[2] to achieve a zero-exposure state.
Core Personal Protective Equipment (PPE) Matrix
To prevent haptenization and cross-contamination, the following PPE standards must be implemented before opening the primary container.
Anatomical Target
Required PPE Specification
Scientific Rationale & Material Data
Respiratory
NIOSH-Approved N95, P100, or PAPR
The compound is a fine, electrostatically charged powder. Filtration of particulates
≥0.3μm
is mandatory to prevent inhalation and subsequent respiratory sensitization[1].
Hands/Dermal
Double-layered Nitrile Gloves (Min. 5 mil)
Nitrile provides excellent chemical resistance to carboxylic acids. Double-gloving ensures the inner glove remains uncontaminated during outer-glove removal, preventing secondary dermal haptenization.
Ocular
Indirect Vented Chemical Splash Goggles
Prevents airborne dust from settling on the ocular mucosa, which acts as a rapid absorption pathway for systemic sensitization.
Body
Disposable Tyvek® Suit or Wrap-around Gown
Woven cotton lab coats trap
β
-lactam dust, turning the garment into a continuous exposure source. Disposable non-woven barriers eliminate this cross-contamination risk[3].
Hazard Mitigation Visualization
The following diagram illustrates the logical relationship between the chemical hazard, exposure routes, and the required PPE interventions to achieve operational safety.
Fig 1: Logical workflow mapping beta-lactam exposure routes to required PPE interventions.
Operational Workflow & PPE Integration
Standard benchtop handling is strictly prohibited. The following self-validating protocol ensures safety during weighing and reaction setup.
Phase 1: Environmental Preparation & Donning
Establish a designated handling area inside a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) powder hood.
Line the work surface with disposable, static-dissipative weighing mats.
Donning Sequence : Inspect and don the disposable Tyvek suit
→
Don the inner pair of nitrile gloves (tucked under suit cuffs)
→
Don the N95/P100 respirator (perform a seal check)
→
Don chemical splash goggles
→
Don the outer pair of nitrile gloves (over the suit cuffs).
Phase 2: Chemical Handling
Utilize anti-static spatulas (e.g., grounded stainless steel or conductive polymer) to transfer the solid. Causality: Static charge causes fine
β
-lactam powders to aerosolize; neutralizing static prevents the powder from bypassing the localized exhaust.
Weigh the required mass directly into a pre-tared reaction vessel equipped with a sealable septum.
Seal the vessel completely before removing it from the ventilated enclosure.
Decontamination and Disposal Plan
Because
β
-lactams are potent sensitizers, trace dust cannot simply be wiped up and thrown into standard solid waste. The lactam ring must be chemically destroyed to validate the safety of the disposal process[3].
Step-by-Step Deactivation Protocol:
Chemical Quenching : Prepare a 1M Sodium Hydroxide (NaOH) solution. The hydroxide ion (
OH−
) acts as a strong nucleophile, attacking the
β
-lactam carbonyl and permanently hydrolyzing the 4-membered ring. This destroys the compound's ability to act as a hapten.
Surface Decontamination : Dampen a disposable wipe with the 1M NaOH solution and carefully wipe down the spatulas, balance, and hood surfaces.
Validation Wait Time : Allow the basic solution to sit on the wiped surfaces for 15 minutes to ensure complete ring-opening hydrolysis.
Secondary Wipe : Wipe the area with a damp water cloth to remove residual NaOH, followed by a dry wipe.
Waste Segregation : Place all contaminated outer gloves, Tyvek suits, and decontaminated wipes into a dedicated, clearly labeled "Beta-Lactam / Sensitizer Solid Waste" bag. Do not mix this with general organic waste, adhering strictly to cross-contamination prevention frameworks[1].
References
Title : 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Source : Electronic Code of Federal Regulations (eCFR) / OSHA
URL :[Link]
Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source : National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press
URL :[Link]
Title : Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination
Source : U.S. Food and Drug Administration (FDA)
URL :[Link]